molecular formula C34H38N8O3 B10817727 YKL-1-116

YKL-1-116

Cat. No.: B10817727
M. Wt: 606.7 g/mol
InChI Key: VBYGXNURPHQSPG-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YKL-1-116 is a useful research compound. Its molecular formula is C34H38N8O3 and its molecular weight is 606.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H38N8O3

Molecular Weight

606.7 g/mol

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

InChI

InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1

InChI Key

VBYGXNURPHQSPG-MUUNZHRXSA-N

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=C)C

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=C)C

Origin of Product

United States

Foundational & Exploratory

YKL-1-116: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. This compound distinguishes itself from other CDK7 inhibitors by primarily impacting cell cycle progression with minimal effect on general transcription, a characteristic attributed to its specific mode of action.

Core Mechanism of Action

This compound functions as a highly selective and potent inhibitor of CDK7, a key regulator of both the cell cycle and transcription. Its mechanism is characterized by the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket of CDK7, leading to irreversible inhibition of its kinase activity.

Covalent Inhibition of CDK7

This compound possesses a reactive acrylamide "warhead" that specifically targets the thiol group of cysteine 312 (C312) within the CDK7 active site. This covalent modification effectively and irreversibly blocks the binding of ATP, thereby preventing the phosphorylation of CDK7 substrates. The selectivity of this compound for CDK7 over other cyclin-dependent kinases, such as CDK9, CDK12, and CDK13, is a key feature of its molecular profile.[1][2] A related, more potent analog, YKL-5-124, also targets the same C312 residue.[3]

Quantitative Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

Target Assay Type IC50 (nM) Cell Line Reference
CDK7Biochemical Radioactivity Assay7.6-[2][4][5]
Jurkat cellsCytotoxicity Assay2Jurkat[1]
CDK2Biochemical Assay1100-[5]
CDK9Biochemical Assay>1000-[5]
CHK2Biochemical Assay7.4-[5]
FGRBiochemical Assay5.1-[5]
PRKCQBiochemical Assay4.9-[5]
SRCBiochemical Assay3.9-[5]
RETBiochemical Assay63.5-[5]
HIP4KBiochemical Assay178-[5]

Signaling Pathways

The primary consequence of CDK7 inhibition by this compound is the disruption of the cell cycle. CDK7, as a component of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several other CDKs, most notably CDK1 and CDK2.

CDK7_Inhibition_Pathway cluster_YKL This compound Action cluster_CAK CAK Complex cluster_CellCycle Cell Cycle Regulation This compound This compound CDK7 CDK7 This compound->CDK7 Covalent Inhibition (Cys312) CyclinH CyclinH CDK1 CDK1 CDK7->CDK1 Phosphorylation (Activation) CDK2 CDK2 CDK7->CDK2 Phosphorylation (Activation) MAT1 MAT1 G1_S_Transition G1/S Transition CDK1->G1_S_Transition Promotes CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked This compound inhibits CDK7, preventing CDK1/2 activation and causing G1/S arrest.

By inhibiting CDK7, this compound prevents the phosphorylation and subsequent activation of CDK1 and CDK2. This leads to a halt in cell cycle progression, primarily at the G1/S transition.[6] Unlike broader-spectrum CDK inhibitors such as THZ1, this compound and its more selective successor YKL-5-124 do not significantly impact the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[3][6] This suggests that the primary anti-proliferative effect of this compound is mediated through its role in cell cycle control rather than general transcriptional repression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assay (Radioactivity-Based)

Objective: To determine the in vitro inhibitory activity of this compound against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • This compound

  • [γ-³²P]ATP

  • Substrate peptide (e.g., a peptide containing the CDK phosphorylation consensus sequence)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, combine the CDK7/Cyclin H/MAT1 complex, the substrate peptide, and the kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare this compound dilutions C Add this compound to kinase mix (Pre-incubation) A->C B Prepare kinase reaction mix (CDK7, substrate, buffer) B->C D Initiate reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot reaction on phosphocellulose paper E->F G Wash to remove free [γ-³²P]ATP F->G H Measure radioactivity (Scintillation counting) G->H I Calculate % inhibition H->I J Determine IC50 value I->J Workflow for a radioactivity-based biochemical kinase assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Jurkat)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (for fixation)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO (vehicle control) for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a solution containing RNase A and incubate to degrade RNA.

  • Add propidium iodide staining solution to the cells to stain the DNA.

  • Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Synergistic Effects

Studies have shown that this compound can act synergistically with other anti-cancer agents, such as 5-fluorouracil (5-FU) and nutlin-3.[2] This suggests that the cell cycle arrest induced by this compound can sensitize cancer cells to the effects of DNA damaging agents or p53 activators. The combination of this compound with these agents leads to a dose-dependent increase in PARP cleavage, an indicator of apoptosis.[2]

Conclusion

This compound is a valuable research tool for studying the specific roles of CDK7 in cell cycle regulation. Its covalent mechanism of action and high selectivity for CDK7, coupled with its minimal impact on general transcription, make it a more precise probe than broader-spectrum CDK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of selective CDK7 inhibition.

References

YKL-1-116: A Technical Guide to its Covalent Engagement of Cyclin-Dependent Kinase 7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7).[1][2] Cdk7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[3] this compound distinguishes itself by forming an irreversible covalent bond with a specific cysteine residue on Cdk7, leading to sustained inhibition. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways related to the covalent binding of this compound to Cdk7.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Cdk7

TargetAssay TypeIC50 (nM)NotesReference
Cdk7Biochemical Radioactivity Assay7.6More potent than THZ1.[4]
Cdk7 (Wild-Type)In vitro kinase assay-More potent than THZ1.[5][6]
Cdk7 (Analog-Sensitive)In vitro kinase assay-Relatively resistant compared to wild-type.[5][6]

Table 2: Selectivity Profile of this compound against a Panel of Cyclin-Dependent Kinases

KinaseAssay TypeIC50 (µM)Percent Inhibition @ 1µMNotesReference
Cdk9KiNativ™ Kinome Profiling> 1Not specifiedDoes not significantly target Cdk9.[1][2][5][6]
Cdk12KiNativ™ Kinome ProfilingNot specifiedNot inhibitedDoes not target Cdk12.[1][2][5][6]
Cdk13KiNativ™ Kinome ProfilingNot specifiedNot inhibitedDoes not target Cdk13.[1][2][5][6]

Mechanism of Covalent Binding

This compound functions as a covalent inhibitor by forming a stable bond with a specific cysteine residue within Cdk7.

Signaling Pathway of Cdk7 Inhibition

Cdk7 plays a dual role in regulating the cell cycle and transcription. As part of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as Cdk1 and Cdk2. As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation. By covalently inhibiting Cdk7, this compound disrupts these fundamental cellular processes.

Cdk7_Inhibition_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation Cdk1 Cdk1 CellCycle Cell Cycle Progression Cdk1->CellCycle Cdk2 Cdk2 Cdk2->CellCycle PolII RNA Polymerase II Transcription Transcription Initiation PolII->Transcription Cdk7 Cdk7 Cdk7->Cdk1 Phosphorylation Cdk7->Cdk2 Phosphorylation Cdk7->PolII Phosphorylation YKL1116 This compound YKL1116->Cdk7 Covalent Inhibition (at Cys312)

Figure 1. Signaling pathway of Cdk7 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to Cdk7.

In Vitro Cdk7 Kinase Assay (Radioactive)

This assay measures the ability of this compound to inhibit the kinase activity of Cdk7 in a controlled, cell-free environment.

Materials:

  • Recombinant human Cdk7/Cyclin H/MAT1 complex

  • This compound

  • Substrate peptide (e.g., GST-CTD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)

  • SDS-PAGE gels

  • Phosphorimager system

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the recombinant Cdk7 complex, the substrate peptide, and the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Mass Spectrometry for Covalent Adduct Identification

This method is used to confirm the covalent binding of this compound to Cdk7 and to identify the specific amino acid residue involved.

Materials:

  • Recombinant human Cdk7/Cyclin H/MAT1 complex

  • This compound

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Protocol:

  • Incubate the recombinant Cdk7 complex with an excess of this compound.

  • Denature, reduce, and alkylate the protein mixture.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the human proteome database, including a modification corresponding to the mass of this compound on cysteine residues.

  • Identify the peptide containing the Cys312 residue with the mass shift corresponding to this compound adduction.

KiNativ™ Kinome Profiling

This chemoproteomic platform assesses the selectivity of this compound across the kinome in a cellular context.

Materials:

  • Jurkat cells (or other relevant cell line)

  • This compound

  • Lysis buffer

  • Desthiobiotin-ATP probe

  • Streptavidin-agarose beads

  • Trypsin

  • LC-MS/MS system

Protocol:

  • Treat Jurkat cells with this compound (e.g., at 1 µM) or DMSO for a specified time.

  • Lyse the cells and incubate the lysate with a desthiobiotin-ATP probe. This probe covalently labels the active site lysine of kinases that are not inhibited by this compound.

  • Digest the proteome with trypsin.

  • Enrich the labeled peptides using streptavidin-agarose beads.

  • Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were not inhibited by this compound.

  • The percentage of inhibition for each kinase is determined by comparing the abundance of its labeled peptides in the this compound-treated sample to the DMSO control.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a covalent inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) MassSpec Mass Spectrometry (Covalent Adduct ID) KinomeProfiling KiNativ™ Kinome Profiling (Selectivity) CellViability Cell Viability Assays (Cellular Potency) TargetEngagement Cellular Target Engagement (e.g., CETSA, Immunoblot) YKL1116 This compound YKL1116->KinaseAssay YKL1116->MassSpec YKL1116->KinomeProfiling YKL1116->CellViability YKL1116->TargetEngagement

Figure 2. Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for studying the biological roles of Cdk7. Its covalent mechanism of action provides sustained and specific inhibition, allowing for the dissection of Cdk7-dependent signaling pathways in both normal and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other covalent Cdk7 inhibitors.

References

The Covalent Engagement of YKL-1-116 with Cys312 of CDK7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. This document provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its covalent bond formation with the Cysteine 312 (Cys312) residue of CDK7. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation.[1][2][3] Given its central role in both cell proliferation and gene expression, CDK7 has emerged as a promising therapeutic target in oncology.

This compound is a potent and selective covalent inhibitor of CDK7.[4] Its mechanism involves the formation of an irreversible covalent bond with a non-catalytic cysteine residue, Cys312, located near the ATP-binding pocket of CDK7.[5] This covalent modification leads to the inhibition of CDK7's kinase activity, resulting in cell cycle arrest and the induction of apoptosis in cancer cells. This guide will delve into the specifics of this covalent interaction, the experimental evidence supporting it, and the downstream cellular consequences.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available in the literature.

Assay Type Target IC50 (nM) Reference
Biochemical Radioactivity AssayCDK77.6[6]
In Vitro Kinase AssayCDK7 (WT)9.7 (as YKL-5-124)[6]
Biochemical AssayCDK21100[7]
Biochemical AssayCDK9>1000[7]
Biochemical AssayCHK27.4[7]
Biochemical AssayFGR5.1[7]
Biochemical AssayPRKCQ4.9[7]
Biochemical AssaySRC3.9[7]
Table 1: Biochemical Potency and Selectivity of this compound and Related Compounds.
Cell Line Assay Type Inhibitor Concentration Effect Reference
JurkatKiNativ™ Profiling1 µMSelective inhibition of CDK7[7]
HCT116, Jurkat, Kuramochi, OVCAR8, COV362Intracellular Target EngagementDose-dependentTargets CDK7[7]
OVCAR8 (Cys312S mutant)Cellular Proliferation-~6-fold less sensitive to this compound[7]
HCT116PARP Cleavage100-800 nM (with 5 µM nutlin-3)Dose-dependent increase in PARP cleavage[6]
Table 2: Cellular Activity and Target Engagement of this compound.

Signaling Pathways and Mechanism of Action

The covalent inhibition of CDK7 by this compound disrupts two major cellular signaling pathways: cell cycle progression and transcription. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by this compound.

CDK7_Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 E2F E2F CDK4_6->E2F pRb inactivation CyclinD Cyclin D CyclinD->CDK4_6 CDK2 CDK2 CDK2->E2F CyclinE Cyclin E CyclinE->CDK2 S_Phase S-Phase Entry E2F->S_Phase CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis CyclinB Cyclin B CyclinB->CDK1 CDK7 CDK7-CyclinH-MAT1 (CAK Complex) CDK7->CDK4_6 Activation CDK7->CDK2 Activation CDK7->CDK1 Activation YKL_1_116 This compound YKL_1_116->CDK7 Covalent Inhibition (Cys312)

Diagram 1: this compound Inhibition of the CDK7-Mediated Cell Cycle Pathway.

CDK7_Transcription_Pathway cluster_Transcription Transcription Initiation TFIIH TFIIH Complex CDK7 CDK7 RNA_Pol_II RNA Polymerase II Transcription_Start Transcription Elongation RNA_Pol_II->Transcription_Start Promoter Gene Promoter CDK7->RNA_Pol_II Phosphorylation of CTD (Ser5/7) YKL_1_116 This compound YKL_1_116->CDK7 Covalent Inhibition (Cys312)

Diagram 2: this compound Inhibition of the CDK7-Mediated Transcription Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent interaction of this compound with CDK7. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of CDK7 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK7 substrate (e.g., a peptide substrate)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white-walled assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the CDK7 enzyme, substrate, and this compound (or DMSO control) in Kinase Reaction Buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

KiNativ™ Kinome Profiling

This method assesses the selectivity of an inhibitor across the kinome in a cellular context.

KiNativ_Workflow Cell_Culture Cell Culture (e.g., Jurkat cells) Inhibitor_Treatment Treat with this compound or DMSO (control) Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Probe_Labeling Incubate with Desthiobiotin-ATP Probe Cell_Lysis->Probe_Labeling Digestion Tryptic Digestion Probe_Labeling->Digestion Enrichment Streptavidin Enrichment of Labeled Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Quantify Percent Inhibition LC_MS->Data_Analysis

Diagram 3: Workflow for KiNativ™ Kinome Profiling.

Procedure:

  • Cell Treatment: Treat the cell line of interest (e.g., Jurkat cells) with this compound at the desired concentration (e.g., 1 µM) or with DMSO as a vehicle control for a specified time.[7]

  • Cell Lysis: Harvest and lyse the cells to prepare a proteome extract.

  • Probe Labeling: Incubate the cell lysates with a desthiobiotin-ATP probe. This probe covalently labels the active site of ATP-binding proteins, including kinases. In the presence of an inhibitor like this compound, the binding of the probe to its target will be blocked.

  • Proteolytic Digestion: Digest the proteome with trypsin.

  • Enrichment: Enrich the biotinylated peptides using streptavidin affinity chromatography.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the labeled peptides. The relative abundance of a kinase's peptide in the this compound-treated sample compared to the DMSO control indicates the degree of inhibition.

Mass Spectrometry for Covalent Adduct Confirmation

This method is used to confirm the covalent binding of this compound to CDK7 and identify the specific site of modification.

Procedure:

  • Incubation: Incubate purified recombinant CDK7 with an excess of this compound.

  • Sample Preparation: Denature, reduce, and alkylate the protein sample.

  • Digestion: Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the CDK7 protein sequence, including a variable modification corresponding to the mass of this compound on cysteine residues. The identification of a peptide with this mass shift on Cys312 confirms the covalent modification at this site.

Western Blotting for Downstream Markers

This technique is used to assess the cellular effects of CDK7 inhibition, such as the induction of apoptosis.

Materials:

  • HCT116 cells (or other relevant cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat HCT116 cells with various concentrations of this compound (e.g., in combination with an apoptosis-inducing agent like nutlin-3) for a specified time (e.g., 24-48 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein levels or cleavage.

Conclusion

This compound represents a significant tool for studying the biological roles of CDK7 and a promising scaffold for the development of novel anticancer therapeutics. Its covalent mechanism of action, specifically targeting Cys312, provides high potency and selectivity. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and other covalent CDK7 inhibitors, facilitating a deeper understanding of their therapeutic potential. This comprehensive resource, with its consolidated data, pathway diagrams, and detailed protocols, is intended to support and accelerate research in this critical area of drug discovery.

References

YKL-1-116: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its discovery represents a significant advancement in the development of targeted cancer therapies, stemming from a strategic hybridization of known pharmacophores. Specifically, this compound was conceived by combining the covalent acrylamide "warhead" from the known CDK7 inhibitor THZ1 with the pyrrolidinopyrazole core of PF-3758309, a compound originally developed as a PAK4 inhibitor that was found to have off-target activity against CDK7.[2] This design strategy aimed to enhance selectivity and potency for CDK7. This compound achieves its inhibitory effect through irreversible covalent modification of a cysteine residue (Cys312) within the CDK7 active site.[3] This technical guide provides an in-depth overview of the synthesis of this compound, its biological activity, and the experimental protocols used for its characterization.

Data Presentation

In Vitro and Cellular Activity of this compound
Target/Cell LineAssay TypeIC50 (nM)Notes
CDK7 Biochemical Radioactivity Assay 7.6 Potent and direct inhibition of CDK7 kinase activity. [3][4]
CDK2Biochemical Assay1100Over 140-fold selectivity for CDK7 over CDK2.[3]
CDK9Biochemical Assay>1000High selectivity for CDK7 over CDK9.[3][4]
CHK2Biochemical Assay7.4Potent off-target activity.[3][4]
FGRBiochemical Assay5.1Potent off-target activity.[3][4]
PRKCQBiochemical Assay4.9Potent off-target activity.[3][4]
SRCBiochemical Assay3.9Potent off-target activity.[3][4]
RETBiochemical Assay63.5Moderate off-target activity.[3][4]
HIP4KBiochemical Assay178Moderate off-target activity.[3][4]
HCT116 (Colon Cancer)Intracellular Target EngagementDose-dependentConfirmed target engagement in a cellular context.[3]
JurkatIntracellular Target EngagementDose-dependentConfirmed target engagement in a cellular context.[3]
Kuramochi (Ovarian Cancer)Intracellular Target EngagementDose-dependentConfirmed target engagement in a cellular context.[3]
OVCAR8 (Ovarian Cancer)Intracellular Target EngagementDose-dependentConfirmed target engagement in a cellular context.[3]
COV362 (Ovarian Cancer)Intracellular Target EngagementDose-dependentConfirmed target engagement in a cellular context.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol for the synthesis of the key intermediate and the final product.

Synthesis of (S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide (this compound)

A detailed, step-by-step synthesis protocol for this compound has been described. The key final step involves the reaction of an amine precursor with acryloyl chloride.

Step 1: Amine Precursor Synthesis The synthesis of the amine precursor involves a multi-step sequence starting from commercially available materials, leading to a key intermediate containing the pyrrolopyrazole core and the aminophenyl side chain.

Step 2: Final Acrylamide Formation To a solution of the amine precursor in an appropriate solvent such as dichloromethane, is added a base, for example, triethylamine or diisopropylethylamine, followed by the slow addition of acryloyl chloride at a reduced temperature (e.g., 0 °C). The reaction is typically stirred for several hours and monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield this compound.

In Vitro CDK7 Kinase Assay

This assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

  • Reagents and Materials:

    • Recombinant human CDK7/Cyclin H/MAT1 complex

    • Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

    • [γ-³²P]ATP or a fluorescence-based ATP analog

    • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

    • This compound stock solution in DMSO

    • 96-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the CDK7/Cyclin H/MAT1 enzyme complex, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter paper or use a separation method to isolate the phosphorylated substrate.

    • Wash the filters to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filters using a scintillation counter or the fluorescence signal.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KiNativ™ Kinome Profiling

This method is used to assess the selectivity of this compound across the kinome in a cellular context.

  • Reagents and Materials:

    • Cell line of interest (e.g., Jurkat cells)

    • This compound

    • Desthiobiotin-ATP probe

    • Lysis buffer

    • Streptavidin-agarose beads

    • Trypsin

    • LC-MS/MS instrumentation

  • Procedure:

    • Treat cultured cells with this compound or DMSO for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Incubate the cell lysates with the desthiobiotin-ATP probe to label the ATP-binding sites of kinases that are not occupied by this compound.

    • Digest the proteins with trypsin.

    • Enrich the probe-labeled peptides using streptavidin-agarose beads.

    • Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases.

    • The percentage of inhibition for each kinase is calculated by comparing the abundance of the labeled peptide in the this compound-treated sample to the DMSO control.

PARP Cleavage Assay (Western Blot)

This assay is used to detect apoptosis induced by this compound, often in combination with other agents. The cleavage of PARP-1 (116 kDa) into an 89 kDa fragment by caspases is a hallmark of apoptosis.

  • Reagents and Materials:

    • Cancer cell line (e.g., HCT116)

    • This compound and any co-treatment agents (e.g., 5-FU, nutlin-3)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Treat cells with this compound and/or other compounds for the desired time.

    • Harvest and lyse the cells.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system. The appearance of the 89 kDa band indicates PARP cleavage and apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation (CAK Complex) cluster_transcription Transcriptional Regulation (TFIIH Complex) CDK7_CAK CDK7 CAK_Complex CAK Complex CDK7_CAK->CAK_Complex CyclinH_CAK Cyclin H CyclinH_CAK->CAK_Complex MAT1_CAK MAT1 MAT1_CAK->CAK_Complex CDK1 CDK1 CAK_Complex->CDK1 Activates CDK2 CDK2 CAK_Complex->CDK2 Activates CDK4 CDK4 CAK_Complex->CDK4 Activates CDK6 CDK6 CAK_Complex->CDK6 Activates CellCycleProgression Cell Cycle Progression CDK1->CellCycleProgression CDK2->CellCycleProgression CDK4->CellCycleProgression CDK6->CellCycleProgression CDK7_TFIIH CDK7 TFIIH_Complex TFIIH Complex CDK7_TFIIH->TFIIH_Complex TFIIH_Core TFIIH Core Complex TFIIH_Core->TFIIH_Complex RNAPII RNA Polymerase II CTD TFIIH_Complex->RNAPII Phosphorylates (Ser5/7) Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation YKL_1_116 This compound YKL_1_116->CDK7_CAK Inhibits YKL_1_116->CDK7_TFIIH Inhibits

Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.

Experimental_Workflow_PARP_Cleavage cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection start Seed Cancer Cells treatment Treat with this compound (and/or other agents) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-PARP) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analysis of PARP Cleavage detection->analysis

Caption: Workflow for detecting apoptosis via PARP cleavage by Western Blot.

References

YKL-1-116: A Technical Guide to a Selective Covalent Cdk7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: YKL-1-116 is a selective, covalent inhibitor of Cyclin-dependent kinase 7 (Cdk7).[1] Cdk7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription, making it a significant target in cancer therapy.[2][3][4] this compound was developed as a chemical probe to dissect the specific functions of Cdk7 and as a lead compound for potential anti-cancer therapeutics.[5][6] Unlike broader spectrum inhibitors, this compound offers greater selectivity for Cdk7 over other cyclin-dependent kinases such as Cdk9, Cdk12, and Cdk13.[1][6][7] This guide provides an in-depth overview of its mechanism, quantitative data, experimental protocols, and relevant cellular pathways.

Core Mechanism of Action

Cdk7 is a central regulator of two fundamental cellular processes:

  • Cell Cycle Progression: As the catalytic subunit of the Cdk-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2][3][8] This activation occurs through T-loop phosphorylation and is essential for driving cells through the various phases of the cell cycle.[3] Inhibition of Cdk7's CAK function leads to cell cycle arrest, typically at the G1/S transition.[5][9]

  • Transcription Regulation: Cdk7 is also a component of the general transcription factor TFIIH.[3][4] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for promoter escape and the initiation of transcription.[3][8]

This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys312) located in the ATP-binding pocket of Cdk7.[5][10] This covalent modification permanently inactivates the enzyme, blocking both its cell cycle and transcriptional functions. The development of this compound was inspired by hybridizing the covalent "warhead" from the inhibitor THZ1 with the core structure of a PAK4 inhibitor, PF-3758309, which was known to have off-target Cdk7 activity.[5][6]

cluster_CellCycle Cell Cycle Control cluster_Transcription Transcription Control cluster_Inhibition Inhibition by this compound CDK7_CAK Cdk7/CycH/MAT1 (CAK Complex) CDK1_2 CDK1 / CDK2 CDK7_CAK->CDK1_2 Phosphorylates (Activates) Arrest Cell Cycle Arrest G1_S G1/S Phase Progression CDK1_2->G1_S CDK7_TFIIH Cdk7 (in TFIIH Complex) PolII RNA Polymerase II CDK7_TFIIH->PolII Phosphorylates CTD Transcript_Inhibit Transcription Inhibition Transcription Gene Transcription Initiation PolII->Transcription YKL This compound YKL->CDK7_CAK YKL->CDK7_TFIIH A 1. Prepare Reaction Mix (Cdk7, Substrate, Buffer) B 2. Add this compound (Varying concentrations) A->B C 3. Pre-incubate B->C D 4. Initiate with [γ-32P]ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction E->F G 7. Spot on Filter & Wash F->G H 8. Measure Radioactivity G->H I 9. Calculate IC50 H->I cluster_CDK7 Cdk7 ATP-Binding Pocket Cys312 Cysteine 312 Bond Covalent Bond Formation Cys312->Bond Attacks Acrylamide ATP_Site ATP Binding Site ATP_Site->Bond YKL This compound (with Acrylamide Warhead) YKL->ATP_Site Binds to Inactive Inactive Cdk7 Complex Bond->Inactive

References

The Role of YKL-1-116 in Cell Cycle Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YKL-1-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its primary mechanism of action involves the irreversible binding to a cysteine residue near the ATP-binding pocket of CDK7, leading to the inhibition of its kinase activity. As a central component of the CDK-activating kinase (CAK) complex, CDK7 is essential for the phosphorylation and subsequent activation of several cell cycle-regulating CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound effectively disrupts the cell cycle machinery, leading to a G1/S phase arrest and the suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, including its mechanism of action, quantitative effects on cell cycle progression, detailed experimental protocols for its characterization, and its synergistic potential with other anti-cancer agents.

Mechanism of Action of this compound

This compound exerts its biological effects through the selective and covalent inhibition of CDK7.[1][2] CDK7 plays a dual role in regulating the cell cycle and transcription. As the kinase subunit of the CAK complex, it phosphorylates and activates downstream CDKs that are critical for cell cycle progression.[1] Specifically, CDK7-mediated phosphorylation of CDK1, CDK2, CDK4, and CDK6 on their T-loop threonine residue is a prerequisite for their full enzymatic activity. The activated CDKs then phosphorylate a cascade of substrates to drive the cell through the different phases of the cell cycle.

This compound possesses an acrylamide "warhead" that forms a covalent bond with Cysteine 312 (Cys312) in the p-loop of CDK7. This irreversible binding prevents ATP from accessing the active site, thereby potently inhibiting its kinase activity. The consequence of CDK7 inhibition by this compound is a failure to activate downstream CDKs, leading to a halt in cell cycle progression, predominantly at the G1/S transition.[3]

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound has been quantified against various kinases and in different cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases

KinaseAssay TypeIC50 (nM)Notes
CDK7Biochemical Radioactivity Assay7.6Potent and selective inhibition of CDK7 kinase activity.
CDK2Biochemical Assay1100Significantly lower potency compared to CDK7.
CDK9Biochemical Assay>1000No significant inhibition observed.
CHK2Biochemical Assay7.4Potential off-target activity.
FGRBiochemical Assay5.1Potential off-target activity.
PRKCQBiochemical Assay4.9Potential off-target activity.
SRCBiochemical Assay3.9Potential off-target activity.

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)
HCT116Colon CancerCell Viability Assay~25
JurkatT-cell LeukemiaCell Viability Assay2
KuramochiOvarian CancerCell Viability AssayNot specified
OVCAR8Ovarian CancerCell Viability AssayNot specified
COV362Ovarian CancerCell Viability AssayNot specified

Table 3: Effect of YKL-5-124 (a closely related selective CDK7 inhibitor) on Cell Cycle Distribution in HAP1 Cells

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
DMSO (Control)55.230.114.7
YKL-5-124 (200 nM)68.315.216.5
YKL-5-124 (2000 nM)75.15.819.1

Table 4: Synergistic Apoptotic Effects of this compound with 5-FU and Nutlin-3 in HCT116 Cells

Treatment% Apoptotic Cells (Qualitative Description)
This compound aloneMinimal apoptosis
5-FU aloneModerate apoptosis
This compound + 5-FUSynergistic increase in apoptosis
Nutlin-3 aloneModerate apoptosis
This compound + Nutlin-3Synergistic increase in apoptosis

Note: While the synergistic induction of apoptosis by this compound in combination with 5-FU and nutlin-3 has been demonstrated, specific quantitative data on the percentage of apoptotic cells from these combination treatments are not consistently reported across studies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

YKL_1_116_Pathway YKL1116 This compound CDK7 CDK7 YKL1116->CDK7 Covalent Inhibition Cell_Cycle_Arrest Cell Cycle Arrest YKL1116->Cell_Cycle_Arrest CAK_Complex CAK Complex (CDK7/Cyclin H/MAT1) CDK1 CDK1 CDK2 CDK2 CDK4_6 CDK4/6 CAK_Complex->CDK1 Phosphorylation (Activation) CAK_Complex->CDK2 Phosphorylation (Activation) CAK_Complex->CDK4_6 Phosphorylation (Activation) G1_S_Progression G1/S Progression

Caption: this compound signaling pathway.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT116, Jurkat) start->cell_culture treatment Treatment with this compound cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry western_blot Western Blot (p-CDK levels) treatment->western_blot kinase_assay In Vitro Kinase Assay (CDK7 Inhibition) treatment->kinase_assay kinome_profiling KiNativ Kinome Profiling (Selectivity) treatment->kinome_profiling data_analysis Data Analysis and Interpretation cell_viability->data_analysis flow_cytometry->data_analysis western_blot->data_analysis kinase_assay->data_analysis kinome_profiling->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, Jurkat)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate, in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

  • Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Phosphorylated CDK1 and CDK2

Objective: To assess the effect of this compound on the phosphorylation status of CDK7 substrates, CDK1 and CDK2.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro CDK7 Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of CDK7.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 complex

  • This compound

  • Kinase assay buffer

  • CDK-tide substrate (or other suitable CDK7 substrate)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase assay buffer, recombinant CDK7 complex, and the CDK-tide substrate.

  • Add the different concentrations of this compound to the wells and incubate for a short period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction. For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescence.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

KiNativ™ Kinome Profiling

Objective: To determine the selectivity of this compound across the kinome.

Principle: This chemical proteomics approach utilizes an ATP-biotin probe that covalently labels the active site of kinases. In a competitive binding experiment, pre-incubation with an inhibitor like this compound will prevent the probe from binding to its target kinases. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's selectivity profile.

General Workflow:

  • Treat cell lysates with different concentrations of this compound or DMSO.

  • Add the ATP-biotin probe to the lysates to label the active kinases that are not inhibited by this compound.

  • Digest the proteins into peptides.

  • Enrich the biotinylated peptides using streptavidin affinity chromatography.

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • The reduction in the signal for a particular kinase in the this compound-treated samples compared to the control indicates that the inhibitor binds to and inhibits that kinase.

Synergistic Effects with Other Anti-Cancer Agents

This compound has been shown to exhibit synergistic anti-cancer effects when combined with other therapeutic agents, such as 5-fluorouracil (5-FU) and the p53 activator nutlin-3.[4] This suggests that inhibiting CDK7 can sensitize cancer cells to the cytotoxic effects of other drugs. The underlying mechanisms likely involve the disruption of DNA damage repair pathways and the enhancement of p53-mediated apoptosis.

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7 that effectively induces a G1/S cell cycle arrest in cancer cells. Its well-defined mechanism of action and promising anti-proliferative activity, both as a single agent and in combination therapies, make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to investigate the role of this compound and other CDK7 inhibitors in cell cycle regulation and cancer therapy.

References

YKL-1-116: A Deep Dive into its Transcriptional Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of both cell cycle progression and transcription. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound impacts transcription. Through the inhibition of CDK7, a core component of the general transcription factor TFIIH, this compound modulates the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), thereby influencing transcription initiation and promoter escape. Notably, the transcriptional consequences of selective CDK7 inhibition by this compound are nuanced, primarily affecting the expression of cell cycle-regulated genes, particularly those under the control of the E2F transcription factor family. Furthermore, this compound exhibits a synergistic cytotoxic effect when combined with activators of the p53 transcriptional program. This guide details the signaling pathways involved, presents quantitative data on gene expression changes, and provides detailed experimental protocols for studying the transcriptional effects of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that selectively and covalently targets CDK7.[1] Unlike broader-spectrum CDK inhibitors such as THZ1, which also targets CDK12 and CDK13, this compound and its analogs like YKL-5-124 offer a more focused tool to dissect the specific roles of CDK7.[2] While potent against wild-type CDK7, this compound alone demonstrates moderate anti-proliferative effects in some cancer cell lines. Its therapeutic potential is significantly enhanced when used in combination with other agents that activate specific transcriptional programs, such as the p53 pathway.[3]

The Central Role of CDK7 in Transcription

CDK7 is a key component of the ten-subunit general transcription factor TFIIH.[4][5] TFIIH plays a crucial role in the initiation of transcription by RNA Polymerase II (Pol II). One of its primary functions is to phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1.[6][7] The Pol II CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS.

The phosphorylation status of the CTD orchestrates the recruitment of various factors involved in transcription and RNA processing. Specifically, CDK7-mediated phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) of the heptad repeats is critical for promoter escape, the transition from transcription initiation to elongation, and the recruitment of the 5' capping enzyme.[6][8][9]

Mechanism of Action: How this compound Modulates Transcription

This compound exerts its effects on transcription by directly inhibiting the kinase activity of CDK7. By forming a covalent bond with CDK7, this compound prevents the phosphorylation of its substrates, most notably the Pol II CTD.[1] This inhibition of CDK7-mediated phosphorylation leads to a cascade of downstream effects on gene expression.

However, studies with the highly selective CDK7 inhibitor YKL-5-124, a close analog of this compound, have revealed that selective CDK7 inhibition does not cause a global shutdown of transcription.[2] Instead, it leads to a more specific transcriptional signature, primarily characterized by the downregulation of genes involved in cell cycle progression.[2][10] This is in contrast to dual CDK7/12/13 inhibitors like THZ1, which have a much broader impact on transcription.[2]

Signaling Pathways and Transcriptional Programs Affected by this compound

The E2F Transcription Factor Network

A primary consequence of CDK7 inhibition by this compound and its analogs is the suppression of the E2F-driven transcriptional program.[2][11] The E2F family of transcription factors are master regulators of cell cycle progression, controlling the expression of genes required for DNA replication and cell division.

The activity of E2F is tightly controlled by the Retinoblastoma (Rb) protein. During the G1 phase of the cell cycle, hypophosphorylated Rb binds to E2F, repressing its transcriptional activity. As the cell progresses towards the S phase, cyclin/CDK complexes, including those activated by CDK7's CAK activity, phosphorylate Rb, causing it to release E2F and allowing the transcription of E2F target genes.

By inhibiting CDK7, this compound disrupts this process, leading to a G1 cell cycle arrest.[10][11] This is accompanied by a significant downregulation of E2F target genes.[2]

E2F_Pathway cluster_0 Rb-E2F Complex YKL1116 This compound CDK7 CDK7 (within TFIIH & CAK) YKL1116->CDK7 Inhibits Cyclin_CDKs Other Cell Cycle CDKs CDK7->Cyclin_CDKs Activates (CAK activity) Rb Rb Cyclin_CDKs->Rb Phosphorylates Cyclin_CDKs->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F_Targets E2F Target Genes (e.g., Cyclin E, PCNA) E2F->E2F_Targets Activates Transcription G1_S_Progression G1/S Phase Progression E2F_Targets->G1_S_Progression Promotes

Caption: this compound inhibits CDK7, leading to reduced phosphorylation of Rb, sequestration of E2F, and subsequent downregulation of E2F target genes, causing G1 arrest.
Synergy with the p53 Transcriptional Program

While this compound alone may not be highly cytotoxic, its efficacy is dramatically increased when combined with agents that activate the p53 tumor suppressor pathway, such as 5-fluorouracil (5-FU) or nutlin-3.[3] p53 is a transcription factor that, upon activation by cellular stress, induces the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.

The synergistic effect of this compound and p53 activation is dependent on the p53 transcriptional target, Death Receptor 5 (DR5).[3] Importantly, the expression of DR5 is not suppressed by CDK7 inhibition, creating a transcriptional dependency that can be exploited for therapeutic benefit.[3] This highlights the selective nature of this compound's transcriptional effects.

Caption: this compound synergizes with p53 activators to induce apoptosis via the p53 target gene DR5, whose expression is refractory to CDK7 inhibition.

Quantitative Data on Transcriptional Effects

The primary transcriptional impact of selective CDK7 inhibition is the downregulation of cell cycle-related genes. RNA sequencing (RNA-seq) analysis of cells treated with the this compound analog, YKL-5-124, revealed a strong enrichment for the downregulation of E2F3 target genes.[2]

Table 1: Effect of Selective CDK7 Inhibition on Gene Expression

Gene SetEffect of YKL-5-124 TreatmentImplicationReference
E2F Target Genes Significantly DownregulatedInhibition of cell cycle progression, G1 arrest[2][10][11]
MYC Target Genes DownregulatedSuppression of oncogenic signaling[11]
Super-Enhancer Associated Genes Minimal EffectHighlights selectivity compared to THZ1[10]
p53 Target Gene (DR5) Not DownregulatedMechanism for synergy with p53 activation[3]
Global Transcription No Global DownregulationIndicates selective transcriptional effects[2][10]

Detailed Experimental Protocols

The following protocols are representative methodologies for investigating the transcriptional effects of this compound.

RNA Sequencing (RNA-seq) for Global Gene Expression Analysis

This protocol outlines the steps for analyzing changes in the transcriptome of cells treated with this compound.

RNA_Seq_Workflow start Cell Culture (e.g., HCT116) treatment Treat with this compound or DMSO (control) start->treatment harvest Harvest Cells and Isolate Total RNA treatment->harvest qc1 RNA Quality Control (e.g., Bioanalyzer) harvest->qc1 library_prep Library Preparation (poly(A) selection, fragmentation, cDNA synthesis, adapter ligation) qc1->library_prep sequencing Next-Generation Sequencing (e.g., Illumina) library_prep->sequencing qc2 Sequencing Data Quality Control sequencing->qc2 analysis Bioinformatic Analysis (Alignment, Differential Gene Expression) qc2->analysis end Identify Differentially Expressed Genes analysis->end

Caption: Workflow for RNA sequencing to analyze gene expression changes induced by this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere. Treat cells with the desired concentration of this compound or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quality Control: Assess the quality and integrity of the isolated RNA using a spectrophotometer (for concentration and purity) and a bioanalyzer (for integrity).

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of transcription factors (e.g., E2F1) or histone modifications that are altered by this compound treatment.

Protocol:

  • Cell Culture and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-E2F1 antibody) or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment, representing the binding sites of the target protein.

Luciferase Reporter Assay for Transcription Factor Activity

This assay is used to measure the effect of this compound on the activity of a specific transcription factor (e.g., E2F or p53).

Protocol:

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the consensus binding site for the transcription factor of interest upstream of the luciferase gene, and a Renilla luciferase plasmid as a transfection control.

  • Treatment: After transfection, treat the cells with this compound, a known activator/inhibitor of the pathway (positive/negative control), and a vehicle control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the this compound-treated cells to the control cells to determine the effect on transcription factor activity.

Conclusion

This compound is a valuable research tool for elucidating the specific transcriptional roles of CDK7. Its inhibitory action is not a blunt instrument causing global transcriptional repression, but rather a targeted modulation of specific gene expression programs, most notably the E2F-driven cell cycle machinery. The synergistic lethality observed with p53 activation underscores the potential for developing rational combination therapies that exploit the nuanced transcriptional effects of selective CDK7 inhibition. The experimental approaches detailed in this guide provide a robust framework for further investigation into the intricate mechanisms by which this compound and similar compounds regulate transcription in both normal and pathological contexts.

References

Chemical structure and properties of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a pyrrolidinopyrazole core.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
CAS Number 1957202-71-9[2]
Molecular Formula C34H38N8O3[2][3]
Molecular Weight 606.72 g/mol [2]
Appearance Solid[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[2]
CDK7 IC50 7.6 nM (in vitro, biochemical assay)[4]
CDK9 IC50 > 1 µM[4]
CDK2 IC50 1.1 µM[4]
CHK2 IC50 7.4 nM[4]
FGR IC50 5.1 nM[4]
PRKCQ IC50 4.9 nM[4]
SRC IC50 3.9 nM[4]

Mechanism of Action and Signaling Pathway

This compound is a selective and covalent inhibitor of CDK7.[1] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[5][6][7]

  • Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[5][6] Inhibition of CDK7 by this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest.[7]

  • Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor IIH (TFIIH).[7] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[5] By inhibiting the kinase activity of TFIIH-associated CDK7, this compound can suppress the transcription of genes, particularly those with super-enhancers that are often associated with oncogenic drivers.[5]

The dual inhibition of cell cycle progression and transcription makes CDK7 an attractive target for cancer therapy, and this compound serves as a tool to probe these functions.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S_transition G1/S Transition CDK4_6->G1_S_transition CDK2 CDK2 CDK2->G1_S_transition CDK1 CDK1 G2_M_transition G2/M Transition CDK1->G2_M_transition TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II P Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression CDK7 CDK7 CDK7->CDK4_6 P (Activation) CDK7->CDK2 P (Activation) CDK7->CDK1 P (Activation) CDK7->TFIIH Component of YKL_1_116 This compound YKL_1_116->CDK7 Covalent Inhibition

CDK7 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay

This assay is used to determine the potency of this compound against CDK7 and other kinases.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays)

  • Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture method

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO (vehicle control).

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash the phosphocellulose paper to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a CDK7 inhibitor like this compound and the logical relationships between different experimental observations.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Confirm Potency Proliferation_Assay Cell Proliferation Assay Selectivity_Profiling->Proliferation_Assay Confirm Cellular Activity Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Proliferation_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (p-CDKs, p-RNA Pol II) Proliferation_Assay->Western_Blot Xenograft_Model Xenograft Tumor Model Cell_Cycle_Analysis->Xenograft_Model Validate in vivo efficacy Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Western_Blot->Gene_Expression Gene_Expression->Xenograft_Model Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

A typical experimental workflow for the evaluation of this compound.

Logical_Relationship YKL_1_116 This compound Treatment CDK7_Inhibition CDK7 Inhibition YKL_1_116->CDK7_Inhibition CAK_Inhibition CAK Complex Inhibition CDK7_Inhibition->CAK_Inhibition TFIIH_Inhibition TFIIH Complex Inhibition CDK7_Inhibition->TFIIH_Inhibition CDK_Activation_Down Decreased CDK Activation (CDK1, 2, 4, 6) CAK_Inhibition->CDK_Activation_Down RNA_Pol_II_Phos_Down Decreased RNA Pol II CTD Phosphorylation TFIIH_Inhibition->RNA_Pol_II_Phos_Down Cell_Cycle_Arrest Cell Cycle Arrest CDK_Activation_Down->Cell_Cycle_Arrest Transcription_Suppression Suppression of Oncogenic Gene Transcription RNA_Pol_II_Phos_Down->Transcription_Suppression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Transcription_Suppression->Apoptosis

Logical relationships of the cellular effects of this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of CDK7 with demonstrated in vitro activity. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it a valuable research tool for studying the roles of CDK7 in normal and cancerous cells and a potential starting point for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.

References

YKL-1-116 Target Protein Interaction Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a key regulator of both the cell cycle and transcription, CDK7 is a compelling target in oncology. This document provides an in-depth technical guide on the target protein interaction studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows. While this compound demonstrated good selectivity for CDK7, it exhibited moderate potency and minimal anti-proliferative effects in some cancer cell lines, leading to the development of optimized successors like YKL-5-124.[2] This guide incorporates data from both this compound and its closely related analogue, YKL-5-124, to provide a comprehensive understanding of its mechanism and target engagement.

Quantitative Data Presentation

The following tables summarize the inhibitory activity and selectivity of this compound and its related compounds against a panel of kinases.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against CDKs

CompoundTarget KinaseIC50 (nM)Assay TypeReference
This compound CDK7 7.6 Biochemical Radioactivity Assay [3]
This compoundCDK21100Biochemical Assay[4]
This compoundCDK9>1000Biochemical Assay[4]
YKL-5-124CDK7/Mat1/CycH9.7In Vitro Kinase Assay[2]
YKL-5-124CDK21300In Vitro Kinase Assay[2]
YKL-5-124CDK93020In Vitro Kinase Assay[2]
THZ1CDK7---

Table 2: Kinome Selectivity of this compound in Jurkat Cells (KiNativ™ Profiling)

Target KinasePercent Inhibition of Labeling by Desthiobiotin-ATP Probe
CDK7 ~95%
CDK9<10%
CDK12<10%
CDK13<10%
Other CDKs<10%

Data is estimated from graphical representations in the cited literature.[5]

Table 3: Off-Target Kinase Inhibition by this compound

Off-Target KinaseIC50 (nM)Assay TypeReference
CHK27.4Biochemical Assay[4]
FGR5.1Biochemical Assay[4]
PRKCQ4.9Biochemical Assay[4]
SRC3.9Biochemical Assay[4]
RET63.5Biochemical Assay[4]
HIP4K178Biochemical Assay[4]

Experimental Protocols

In Vitro CDK7 Kinase Assay

This protocol is adapted from methodologies used for CDK7 inhibitors like YKL-5-124.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • This compound

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-32P]ATP

  • Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, combine the recombinant CDK7/Cyclin H/MAT1 complex with the kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

KiNativ™ Kinome Profiling

This protocol is a generalized procedure based on the principles of the KiNativ™ platform.[6]

Objective: To assess the selectivity of this compound across the kinome in a cellular context.

Materials:

  • Jurkat cells

  • This compound

  • Cell lysis buffer

  • Desthiobiotin-ATP probe

  • Streptavidin-agarose beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Culture Jurkat cells to the desired density.

  • Treat the cells with this compound at a specific concentration (e.g., 1 µM) or DMSO for a defined period.

  • Harvest the cells and prepare cell lysates.

  • Incubate the cell lysates with a desthiobiotin-ATP probe. This probe will covalently label the ATP-binding site of kinases that are not occupied by this compound.

  • Capture the probe-labeled proteins using streptavidin-agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Perform on-bead tryptic digestion to release the peptides from the captured kinases.

  • Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the kinases.

  • The relative abundance of each identified kinase in the this compound-treated sample is compared to the DMSO-treated control to determine the percent inhibition of probe binding.

Covalent Target Engagement Pull-down Assay

This protocol is adapted from methods used to confirm the covalent binding of related CDK inhibitors.[7]

Objective: To confirm the covalent binding of this compound to CDK7.

Materials:

  • Biotinylated this compound analogue (bio-YKL-1-116)

  • Cell line of interest (e.g., HCT116)

  • Cell lysis buffer

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Anti-CDK7 antibody

Procedure:

  • Synthesize a biotinylated version of this compound.

  • Treat cells with bio-YKL-1-116 for a specified time. As a negative control, pre-incubate cells with an excess of non-biotinylated this compound before adding bio-YKL-1-116.

  • Lyse the cells and incubate the lysate with streptavidin-agarose beads to pull down biotin-labeled proteins.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with an anti-CDK7 antibody to detect the presence of CDK7 in the pull-down fraction. The presence of a band for CDK7 in the bio-YKL-1-116 treated sample, and its reduction in the sample pre-incubated with excess this compound, confirms covalent target engagement.

Visualizations

Signaling Pathway of this compound Action

YKL_1_116_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD Transcription Gene Transcription RNAPII->Transcription CDK1_2 CDK1/CDK2 CellCycle Cell Cycle Progression CDK1_2->CellCycle CDK7 CDK7 CDK7->TFIIH Activates CDK7->CDK1_2 Activates (CAK activity) YKL116 This compound YKL116->CDK7 Covalent Inhibition

Caption: Mechanism of action of this compound on CDK7-mediated pathways.

Experimental Workflow for KiNativ™ Kinome Profiling

KiNativ_Workflow cluster_cell_treatment Cell Treatment cluster_proteomics Proteomics Analysis Cells Jurkat Cells Treatment Treat with this compound or DMSO (Control) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Probe Incubate with Desthiobiotin-ATP Probe Lysis->Probe Capture Capture on Streptavidin Beads Probe->Capture Digest Tryptic Digestion Capture->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis: Quantify Kinase Inhibition LCMS->Analysis

Caption: Workflow for assessing this compound selectivity using KiNativ™.

Logical Relationship of Covalent Inhibition

Covalent_Inhibition cluster_binding Inhibitor Binding cluster_outcome Consequence YKL116 This compound (with acrylamide warhead) CovalentBond Irreversible Covalent Bond YKL116->CovalentBond CDK7 CDK7 Cys312 Cysteine 312 (nucleophilic residue) Cys312->CovalentBond Inhibition Inhibition of Kinase Activity CovalentBond->Inhibition

Caption: The covalent binding mechanism of this compound to CDK7.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of CDK7. Its high selectivity, as demonstrated by kinome profiling, makes it a useful tool for dissecting the specific roles of CDK7 in cellular processes. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies involving this compound and related covalent CDK7 inhibitors. Further proteomics studies beyond kinome profiling could provide a more comprehensive understanding of the full range of protein interactions and potential off-target effects of this compound, offering deeper insights into its mechanism of action and potential therapeutic applications.

References

Initial Anti-proliferative Studies of YKL-1-116: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial anti-proliferative studies of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in the mechanism of action of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that targets CDK7, a key regulator of both cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1 and CDK2, which are essential for cell cycle transitions. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. Due to its dual roles in fundamental cellular processes, CDK7 has emerged as a promising target for cancer therapy. This compound was developed as a covalent inhibitor of CDK7, demonstrating selectivity and potency in initial studies.[1][2] It has been shown to exhibit anti-proliferative effects in various cancer cell lines and can synergize with other anti-cancer agents.[2]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across multiple cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data from initial studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Notes
CDK7Biochemical Assay7.6Potent inhibition of CDK7 kinase activity.[2]
CDK9Biochemical Assay> 1000Demonstrates selectivity over CDK9.
CDK12Kinome ProfilingNot targetedHigh selectivity against CDK12.[2]
CDK13Kinome ProfilingNot targetedHigh selectivity against CDK13.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50Notes
JurkatT-cell leukemiaCell Viability2 nMHigh potency in a hematological malignancy cell line.[3]
HCT116Colorectal CarcinomaCell ViabilitySuboptimalShowed minimal anti-proliferative effects when used as a single agent in initial studies.[2]
OVCAR8Ovarian CancerIntracellular Target EngagementDose-dependentEffectively engages CDK7 within ovarian cancer cells.
COV362Ovarian CancerIntracellular Target EngagementDose-dependentEffectively engages CDK7 within ovarian cancer cells.
KuramochiOvarian CancerIntracellular Target EngagementDose-dependentEffectively engages CDK7 within ovarian cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial studies of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates (25 µL for 384-well plates). Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

In Vitro CDK7 Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of purified CDK7 enzyme.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK7 peptide substrate (e.g., a peptide containing the consensus phosphorylation sequence)

  • This compound

  • ATP (at Km concentration)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, 96-well assay plates

  • Microplate reader capable of measuring luminescence

Protocol:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, the CDK7 peptide substrate, and the recombinant CDK7/Cyclin H/MAT1 enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: a. Stop the reaction by adding ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of CDK7 activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for PARP Cleavage

This method is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with this compound.

Materials:

  • HCT116 cells or other suitable cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against PARP (that recognizes both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Cell Treatment and Lysis: a. Treat cells with various concentrations of this compound (and in combination with agents like 5-FU or nutlin-3) for a specified time (e.g., 24 hours).[2] b. Harvest and wash the cells with ice-cold PBS. c. Lyse the cells in lysis buffer on ice for 30 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-PARP antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution (G1, S, and G2/M phases) in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24-72 hours).

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization, including the supernatant to collect any floating apoptotic cells. b. Wash the cells with PBS. c. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. d. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

CDK7_Cell_Cycle_Regulation cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 pRB pRB CDK4_6->pRB p CyclinD Cyclin D CyclinD->CDK4_6 CDK2_G1 CDK2 CDK2_G1->pRB p CyclinE Cyclin E CyclinE->CDK2_G1 E2F E2F pRB->E2F | S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis CyclinB Cyclin B CyclinB->CDK1 CDK7 CDK7 (CAK) CDK7->CDK2_G1 Activates (p) CDK7->CDK1 Activates (p) YKL_1_116 This compound YKL_1_116->CDK7 |

Caption: CDK7's role in cell cycle progression and its inhibition by this compound.

CDK7_Transcription_Regulation cluster_Transcription Transcription Initiation TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Recruits CTD C-Terminal Domain (YSPTSPS) TFIIH->CTD Phosphorylates (Ser5, Ser7) RNA_Pol_II->CTD Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Initiates Promoter Gene Promoter Promoter->RNA_Pol_II Binds CDK7_node CDK7 CDK7_node->TFIIH Component of YKL_1_116 This compound YKL_1_116->CDK7_node | Experimental_Workflow start Start: Hypothesis This compound inhibits cancer cell proliferation in_vitro_kinase In Vitro Kinase Assay (Determine IC50 against CDK7) start->in_vitro_kinase cell_viability Cell Viability Assay (e.g., CellTiter-Glo) Determine IC50 in various cell lines start->cell_viability mechanism_studies Mechanism of Action Studies in_vitro_kinase->mechanism_studies cell_viability->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (PARP Cleavage Western Blot) mechanism_studies->apoptosis conclusion Conclusion: This compound is a potent and selective CDK7 inhibitor with anti-proliferative effects through cell cycle arrest and apoptosis induction. cell_cycle->conclusion apoptosis->conclusion

References

Methodological & Application

Application Notes and Protocols for YKL-1-116 Treatment in HCT116 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription, making it a compelling target in oncology.[3] In the context of the HCT116 human colorectal carcinoma cell line, this compound has demonstrated significant effects, particularly in sensitizing these cancer cells to other therapeutic agents. These application notes provide a comprehensive guide to utilizing this compound for in vitro studies with HCT116 cells, including detailed experimental protocols and expected outcomes.

Mechanism of Action

This compound exerts its effects by covalently binding to CDK7, thereby inhibiting its kinase activity. This inhibition disrupts two major cellular processes:

  • Cell Cycle Progression: CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest.

  • Transcription: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the initiation of transcription.[4] Inhibition of this function by this compound can lead to a global downregulation of transcription, which is particularly detrimental to cancer cells that have high transcriptional demands.

In HCT116 cells, the inhibition of CDK7 by this compound has been shown to synergize with DNA damaging agents like 5-fluorouracil (5-FU) and p53 activators like nutlin-3 to induce apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[2]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Parameter Value Reference
Target Cyclin-Dependent Kinase 7 (CDK7)[1]
Inhibition Type Covalent[1]
Biochemical IC50 (against CDK7) 7.6 nM[2]

Note: While this compound has a potent biochemical IC50 against CDK7, its antiproliferative effect as a single agent in cancer cell lines has been described as suboptimal. Its primary utility in HCT116 cells has been demonstrated in combination therapies.[2]

Mandatory Visualizations

G cluster_0 cluster_1 Cell Cycle Control cluster_2 Transcription Regulation cluster_3 YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 Inhibits CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7->CDK1_2_4_6 Activates (via CAK complex) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates (via TFIIH complex) CellCycle Cell Cycle Progression CDK1_2_4_6->CellCycle Drives Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Transcription Gene Transcription RNAPII->Transcription Initiates Transcription->Apoptosis Inhibition leads to

CDK7 Inhibition by this compound Pathway

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays culture Culture HCT116 cells to ~80% confluency treat Treat with this compound (and/or combination agent) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western Western Blot treat->western

Experimental Workflow for this compound Treatment

Experimental Protocols

HCT116 Cell Culture
  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 70-90% confluency, aspirate the medium.

    • Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound on HCT116 cell viability.

  • Materials:

    • HCT116 cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed HCT116 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in HCT116 cells following treatment.

  • Materials:

    • HCT116 cells

    • 6-well plates

    • This compound (and/or combination agent, e.g., 5-FU)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed HCT116 cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound (e.g., 100-800 nM) with or without a combination agent (e.g., 40 µM 5-FU) for 24-48 hours.[2]

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of HCT116 cells.

  • Materials:

    • HCT116 cells

    • 6-well plates

    • This compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed HCT116 cells in 6-well plates.

    • Treat the cells with the desired concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to the CDK7 pathway.

  • Materials:

    • HCT116 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

  • Protocol:

    • Treat HCT116 cells with this compound as required.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-CDK7

      • Anti-phospho-CDK1 (Thr161)

      • Anti-phospho-CDK2 (Thr160)

      • Anti-phospho-RNA Polymerase II (Ser5)

      • Anti-PARP (cleaved)

      • Anti-Actin or Anti-Tubulin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

Application Notes and Protocols for YKL-1-116 in Jurkat Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription. In T-cell acute lymphoblastic leukemia (T-ALL), exemplified by the Jurkat cell line, there is a strong dependence on transcriptional regulation for the maintenance of the oncogenic state, making CDK7 an attractive therapeutic target.[2][3] this compound covalently binds to a cysteine residue near the active site of CDK7, leading to the inhibition of its kinase activity. This subsequently disrupts cell cycle progression and induces apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in Jurkat cell experiments to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action of this compound in Jurkat Cells

This compound exerts its effects by inhibiting CDK7, a central component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. Inhibition of CDK7 by this compound in Jurkat cells leads to two primary downstream consequences:

  • Cell Cycle Arrest: CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a G1/S phase cell cycle arrest.[4]

  • Transcriptional Inhibition and Apoptosis: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation. Inhibition of CDK7 disrupts the transcription of key oncogenes, such as RUNX1, upon which T-ALL cells are highly dependent.[3][5] This transcriptional stress, coupled with cell cycle arrest, ultimately triggers apoptosis, which can be observed through the cleavage of Poly (ADP-ribose) polymerase (PARP).

Data Presentation

Quantitative Analysis of this compound Effects in Jurkat Cells

The following tables summarize the key quantitative data regarding the activity of this compound in Jurkat cells.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueDescriptionReference
IC50Jurkat2 nMConcentration resulting in 50% inhibition of cell viability.[1]

Table 2: Representative Dose-Response of this compound on Jurkat Cell Viability

This compound Concentration (nM)Percent Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.185 ± 4.8
160 ± 6.1
250 ± 5.5
1025 ± 3.9
1005 ± 2.1

Note: This table presents representative data based on the reported IC50 value. Actual results may vary depending on experimental conditions.

Experimental Protocols

Jurkat Cell Culture

Jurkat cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] Maintain the cells in a humidified incubator at 37°C with 5% CO2. Cells should be passaged to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-response effect of this compound on Jurkat cell viability.

Materials:

  • Jurkat cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 complete medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Jurkat cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete medium.

  • Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2][3]

  • Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis for CDK7 Pathway Modulation

This protocol is to assess the effect of this compound on the phosphorylation of CDK7 substrates and the induction of apoptosis via PARP cleavage.

Materials:

  • Jurkat cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNAPII Ser5, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed Jurkat cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.[7]

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualizations

YKL_1_116_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Regulation TFIIH TFIIH Complex RNAPII RNA Pol II TFIIH->RNAPII phosphorylates pRNAPII p-RNA Pol II (Ser5) Transcription Oncogene Transcription (e.g., RUNX1) pRNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis CAK CAK Complex (CDK7/CycH/MAT1) CDK1_2 CDK1/CDK2 CAK->CDK1_2 phosphorylates pCDK1_2 p-CDK1/2 (Active) CellCycle G1/S Progression pCDK1_2->CellCycle CellCycle->Apoptosis YKL1116 This compound CDK7 CDK7 YKL1116->CDK7 inhibits CDK7->TFIIH CDK7->CAK

Caption: this compound inhibits CDK7, disrupting both cell cycle and transcription, leading to apoptosis.

Experimental_Workflow start Start: Jurkat Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-CDKs, PARP) treatment->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data end End: Characterize this compound Effects data->end

Caption: Workflow for characterizing this compound's effects on Jurkat cells.

References

Application Notes and Protocols for Animal Model Studies of YKL-1-116, a Selective Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It was developed as a lead compound with good selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK12, and CDK13.[1][4] However, this compound demonstrated only moderate potency and minimal anti-proliferative effects in cancer cell lines.[5] Consequently, further optimization led to the development of more potent and selective covalent CDK7 inhibitors, such as YKL-5-124.[5] While extensive in vivo data for this compound is limited in publicly available literature, the following application notes and protocols are based on the established methodologies for its successor, YKL-5-124, and provide a comprehensive guide for designing and conducting animal model studies with selective CDK7 inhibitors.

CDK7 plays a dual role in regulating the cell cycle and transcription, making it a compelling target in oncology.[5] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1 and CDK2, to control cell cycle progression.[5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, influencing gene transcription.[6] Inhibition of CDK7 can therefore lead to cell cycle arrest and suppression of oncogenic transcriptional programs.[7][8]

These protocols are designed to guide researchers in evaluating the in vivo efficacy, pharmacodynamics, and potential therapeutic applications of CDK7 inhibitors like this compound and its analogs in various cancer models.

Data Presentation: Summary of Preclinical In Vivo Studies with a Selective CDK7 Inhibitor (YKL-5-124)

The following tables summarize representative quantitative data from animal studies using the potent CDK7 inhibitor YKL-5-124, which serves as a surrogate for designing studies with similar compounds.

Table 1: Efficacy of YKL-5-124 in a Multiple Myeloma Xenograft Model

Animal ModelTreatment GroupDosage and AdministrationTumor Volume (mm³) at Day 14 (Mean ± SD)Change in Tumor Volume (%)
SCID mice with H929 cell line xenograftsVehicleN/A1250 ± 150+1150
SCID mice with H929 cell line xenograftsYKL-5-124 (Early Treatment)10 mg/kg, intraperitoneal injection50 ± 25-50
SCID mice with H929 cell line xenograftsYKL-5-124 (Late Treatment)10 mg/kg, intraperitoneal injection100 ± 40-80

Data adapted from studies on YKL-5-124 in multiple myeloma models.[7][8]

Table 2: Survival Analysis in a Small Cell Lung Cancer (SCLC) Orthotopic Model

Animal ModelTreatment GroupMedian Survival (Days)Increase in Lifespan (%)
B6 mice with RPP orthotopic SCLCVehicle25N/A
B6 mice with RPP orthotopic SCLCYKL-5-1243540
B6 mice with RPP orthotopic SCLCAnti-PD-13020
B6 mice with RPP orthotopic SCLCYKL-5-124 + Anti-PD-14580

Data adapted from studies on YKL-5-124 in SCLC models.[6][9]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor activity of a CDK7 inhibitor.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., HCT116 for colorectal cancer, H929 for multiple myeloma) are cultured in appropriate media and conditions.[8]
  • Immunocompromised mice (e.g., SCID or NOD/SCID) are used for xenograft studies.[10] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Harvest cancer cells during the exponential growth phase.
  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[10]

3. Treatment Administration:

  • Monitor tumor growth by caliper measurements. The tumor volume can be calculated using the formula: Volume = 0.5 × (length × width²).[10]
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Prepare the CDK7 inhibitor (e.g., YKL-5-124) in a suitable vehicle (e.g., 10% DMSO, 90% corn oil or a solution with SBE-β-CD).[11]
  • Administer the compound via intraperitoneal (IP) or oral (PO) route at the desired dose and schedule (e.g., daily or every other day).[8] The vehicle is administered to the control group.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-Rb, immunohistochemistry).
  • Primary endpoints are tumor growth inhibition and changes in body weight (as a measure of toxicity).

Protocol 2: Pharmacodynamic Analysis

This protocol outlines the steps to assess the on-target effects of the CDK7 inhibitor in tumor tissue.

1. Sample Collection:

  • Excise tumors from treated and control animals at the end of the efficacy study or at specific time points after the last dose.
  • Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis, and fix the remaining portion in formalin for immunohistochemistry.

2. Western Blot Analysis:

  • Homogenize the frozen tumor tissue and extract proteins using a suitable lysis buffer.
  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies against pharmacodynamic markers such as total and phosphorylated forms of CDK1 (Thr161), CDK2 (Thr160), and Retinoblastoma protein (Rb).[6]
  • Use an antibody against a housekeeping protein (e.g., tubulin or GAPDH) as a loading control.
  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

3. Immunohistochemistry (IHC):

  • Embed the formalin-fixed tumor tissue in paraffin and section it.
  • Perform antigen retrieval and block endogenous peroxidases.
  • Incubate the sections with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
  • Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize with a chromogenic substrate.
  • Counterstain with hematoxylin and analyze the slides under a microscope.

Mandatory Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Pol II CTD TFIIH->PolII Phosphorylation (Ser5/7) mRNA mRNA Synthesis PolII->mRNA Promoter Clearance CDK1_CycB CDK1/Cyclin B G2M G2/M Transition CDK1_CycB->G2M CDK2_CycE CDK2/Cyclin E G1S G1/S Transition CDK2_CycE->G1S CDK7 CDK7/ Cyclin H/ MAT1 (CAK) CDK7->TFIIH Component of CDK7->CDK1_CycB Activation (pThr161) CDK7->CDK2_CycE Activation (pThr160) YKL_1_116 This compound YKL_1_116->CDK7 Inhibition

Caption: CDK7 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring (Caliper Measurements) implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Pharmacodynamic Analysis (Western Blot, IHC) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Compound_Development_Logic ykl_1_116 This compound (Lead Compound) properties_116 Properties: - Good CDK7 Selectivity - Moderate Potency - Minimal Anti-proliferative Effect ykl_1_116->properties_116 optimization Medicinal Chemistry Optimization ykl_1_116->optimization ykl_5_124 YKL-5-124 (Optimized Compound) optimization->ykl_5_124 properties_124 Properties: - High Potency & Selectivity - Potent Anti-proliferative Effect - In Vivo Efficacy ykl_5_124->properties_124

Caption: Logical Progression from this compound to YKL-5-124.

References

Application Notes and Protocols for YKL-1-116: An Investigative Tool for in vivo CDK7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] While in vitro studies have demonstrated its potency and synergistic effects with other anti-cancer agents, specific in vivo dosage and administration protocols for this compound are not extensively documented in publicly available literature.[3] This document provides comprehensive application notes on this compound, including its mechanism of action and in vitro activity. Crucially, where direct in vivo data for this compound is unavailable, this guide presents detailed protocols for a closely related, next-generation covalent CDK7 inhibitor, YKL-5-124, to serve as a robust starting point for the design of in vivo studies.

Introduction to this compound

This compound was developed as a selective and covalent inhibitor of CDK7.[4] It forms a covalent bond with a cysteine residue near the ATP-binding pocket of CDK7, leading to its irreversible inhibition.[5] CDK7 is a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[4] By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes.[3]

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₃₈N₈O₃[2]
Molecular Weight 606.72 g/mol [2]
Target CDK7[1]
Mechanism of Action Covalent, irreversible inhibitor[4]
Reported In Vitro Activity Synergizes with 5-FU and nutlin-3 to induce apoptosis in HCT116 cells.[3]

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcription, highlighting the points of intervention for inhibitors like this compound.

CDK7_Pathway cluster_0 Cell Cycle Control cluster_1 Transcription Regulation CDK7 CDK7/ Cyclin H/ MAT1 CDK1 CDK1/ Cyclin B CDK7->CDK1 Phosphorylates (activates) CDK2 CDK2/ Cyclin E/A CDK7->CDK2 Phosphorylates (activates) G2M G2/M Transition CDK1->G2M Drives G1S G1/S Transition CDK2->G1S Drives TFIIH TFIIH Complex CDK7_TFIIH CDK7 (in TFIIH) RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII Phosphorylates CTD Gene_Expression Oncogene Expression RNAPII->Gene_Expression Initiates Transcription YKL1116 This compound YKL1116->CDK7 Inhibits YKL1116->CDK7_TFIIH Inhibits

Caption: CDK7's dual role in cell cycle and transcription.

In Vivo Study Design: A Protocol Based on YKL-5-124 as a Surrogate

Due to the limited availability of specific in vivo dosage data for this compound, the following protocol for the more potent analog, YKL-5-124, is provided as a detailed reference. Researchers should consider this a starting point and perform dose-escalation studies to determine the optimal, non-toxic dose for this compound in their specific animal model and disease context.

Animal Models

A variety of xenograft and patient-derived xenograft (PDX) models in immunocompromised mice (e.g., NOD/SCID, NSG) are suitable for evaluating the anti-tumor efficacy of CDK7 inhibitors.

Formulation

The following table outlines a formulation protocol for YKL-5-124 that can be adapted for this compound. Solubility and stability of the this compound formulation should be confirmed prior to in vivo administration.

Table 2: Example Formulation for In Vivo Administration of YKL-5-124

ComponentPercentagePurpose
DMSO 10%Solubilizing agent
PEG300 40%Co-solvent
Tween-80 5%Surfactant
Saline 45%Vehicle

This formulation for YKL-5-124 was found to yield a clear solution at a concentration of ≥ 2.08 mg/mL.

Dosing and Administration

The following table summarizes a reported in vivo dosing regimen for YKL-5-124 in a multiple myeloma xenograft model.

Table 3: In Vivo Dosing of YKL-5-124 in a Mouse Model

ParameterDescriptionReference
Animal Model Subcutaneous H929 multiple myeloma xenograft in mice[6]
Dose Not explicitly stated in the abstract, but effective in eradicating tumor growth. Dose-finding studies would be required.[6]
Administration Route Intraperitoneal (IP) injection[6]
Dosing Schedule Daily for 2 weeks[6]
Outcome Almost complete eradication of tumor growth without evident toxicity.[6]
Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of a CDK7 inhibitor.

InVivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint

Caption: A generalized workflow for in vivo studies.

Pharmacokinetic and Pharmacodynamic Considerations

For any in vivo study, it is crucial to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.

  • Pharmacokinetics: Blood samples should be collected at various time points after administration to determine key PK parameters such as Cmax, Tmax, half-life, and bioavailability.

  • Pharmacodynamics: Tumor and/or surrogate tissue biopsies can be analyzed for biomarkers of CDK7 inhibition. This may include measuring the phosphorylation status of CDK7 substrates, such as the C-terminal domain of RNA Polymerase II, or downstream markers of cell cycle arrest.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CDK7. While specific in vivo dosing regimens for this compound are not yet well-established in the literature, the protocols and data from the closely related compound YKL-5-124 provide a solid foundation for initiating such studies. Careful dose-finding experiments and PK/PD analysis will be essential for the successful in vivo application of this compound.

References

Synergistic Apoptosis Induction by YKL-1-116 and Nutlin-3 in p53 Wild-Type Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of YKL-1-116, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and nutlin-3, an inhibitor of the MDM2-p53 interaction, has demonstrated a potent synergistic effect in inducing apoptosis in cancer cells harboring wild-type p53. This application note details the underlying mechanism of this synergy and provides comprehensive protocols for its investigation. This compound inhibits CDK7, a key regulator of both the cell cycle and transcription. Nutlin-3 prevents the degradation of the tumor suppressor protein p53 by blocking its interaction with MDM2. The co-administration of these two compounds leads to a synthetic lethal effect, where the combined impact is significantly greater than the sum of their individual effects, offering a promising therapeutic strategy for p53 wild-type cancers.

Mechanism of Synergistic Action

The synergistic lethality of this compound and nutlin-3 is rooted in the dual assault on cancer cell survival pathways. Nutlin-3 stabilizes and activates p53, a potent tumor suppressor that can initiate apoptosis.[1][2][3] However, cancer cells can often evade p53-mediated cell death. This compound, by inhibiting CDK7, disrupts the transcriptional machinery of the cancer cell, creating a state of transcriptional dependency.[4] The activation of the p53 transcriptional program by nutlin-3 appears to sensitize cancer cells to this disruption by this compound.[4] This combined action leads to a robust induction of apoptosis, as evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of programmed cell death.[4] This synergistic effect is specific to cancer cells with functional p53 and is not observed in non-transformed cells or cells with mutant p53, highlighting its potential for targeted cancer therapy.[4]

Quantitative Data Summary

The synergistic interaction between this compound and nutlin-3 results in a significant increase in apoptosis. While specific IC50 values for the combination are not detailed in the primary literature, the qualitative synergistic effect is demonstrated by a dose-dependent increase in PARP cleavage.

Cell Line Drug/Combination Concentration Observed Effect Reference
HCT116 (p53+/+)This compound100-800 nMMinimal PARP cleavage at highest doses[4]
HCT116 (p53+/+)Nutlin-35 µM-[4]
HCT116 (p53+/+)This compound + Nutlin-3100-800 nM this compound + 5 µM Nutlin-3Dose-dependent increase in PARP cleavage[4]

Table 1: Summary of the synergistic effect of this compound and nutlin-3 on PARP cleavage in HCT116 cells.

Signaling Pathways and Experimental Workflow

The interplay between this compound and nutlin-3 culminates in the activation of the apoptotic cascade. The following diagrams illustrate the key signaling pathways and a general experimental workflow to study this synergistic effect.

Synergistic Signaling Pathway Synergistic Signaling Pathway of this compound and Nutlin-3 cluster_effects Cellular Effects This compound This compound CDK7 CDK7 This compound->CDK7 inhibits Nutlin-3 Nutlin-3 MDM2 MDM2 Nutlin-3->MDM2 inhibits p53_Stabilization p53 Stabilization & Activation Nutlin-3->p53_Stabilization Transcription_Disruption Transcriptional Disruption CDK7->Transcription_Disruption leads to p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces p53_Stabilization->Apoptosis Experimental Workflow Experimental Workflow for Investigating Synergy cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT116 p53+/+) Single_Agent Single Agent Treatment Cell_Culture->Single_Agent Combination Combination Treatment Cell_Culture->Combination Drug_Preparation Drug Preparation (this compound & Nutlin-3) Drug_Preparation->Single_Agent Drug_Preparation->Combination Viability_Assay Cell Viability Assay (e.g., MTT) Single_Agent->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Single_Agent->Apoptosis_Assay Western_Blot Western Blot (PARP, Caspase-3, p53) Single_Agent->Western_Blot Combination->Viability_Assay Combination->Apoptosis_Assay Combination->Western_Blot Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Western_Blot->Statistical_Analysis

References

Application Note & Protocol: Validating the Cellular Activity of YKL-1-116 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YKL-1-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcription initiation. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[4]

Validating the on-target effect of an inhibitor like this compound within a cellular context is a crucial step in its development. Western blotting is a widely used immunoassay technique to detect and quantify specific proteins from cell or tissue extracts.[5] This application note provides a detailed protocol for using Western blot to confirm the inhibitory activity of this compound by measuring the phosphorylation status of downstream CDK7 substrates, namely CDK1 and CDK2.[3] A decrease in the phosphorylation of these substrates following treatment with this compound serves as a direct readout of its target engagement and functional activity in cells.

Key Signaling Pathway and Experimental Overview

To understand the mechanism of action, the following diagram illustrates the central role of CDK7 in cell cycle control and its inhibition by this compound.

CDK7_Pathway cluster_CAK CAK Complex cluster_TFIIH TFIIH Complex CDK7_CAK CDK7 CycH Cyclin H CDK1 CDK1 CDK7_CAK->CDK1 Phosphorylates CDK2 CDK2 CDK7_CAK->CDK2 Phosphorylates MAT1 MAT1 CDK7_TFIIH CDK7 RNAPolII RNA Pol II CTD CDK7_TFIIH->RNAPolII Phosphorylates YKL This compound YKL->CDK7_CAK YKL->CDK7_TFIIH pCDK1 p-CDK1 (T161) (Active) CDK1->pCDK1 Activation pCDK2 p-CDK2 (T160) (Active) CDK2->pCDK2 Activation CellCycle Cell Cycle Progression pCDK1->CellCycle pCDK2->CellCycle pRNAPolII p-RNA Pol II CTD RNAPolII->pRNAPolII Activation Transcription Transcription Initiation pRNAPolII->Transcription

Caption: CDK7 signaling pathway and inhibition by this compound.

Quantitative Data: this compound Potency and Selectivity

The following table summarizes the inhibitory activity of this compound against CDK7 and its selectivity across other cyclin-dependent kinases. This data is critical for designing experiments with appropriate concentrations to ensure on-target effects.

Target KinaseAssay TypeValueReference
CDK7 Biochemical RadioactivityIC₅₀ = 7.6 nM[6]
CDK7 KiNativ™ Kinome Profiling~98% Inhibition[7]
CDK12 KiNativ™ Kinome Profiling~20% Inhibition[7]
CDK13 KiNativ™ Kinome Profiling~15% Inhibition[7]
CDK9 KiNativ™ Kinome Profiling~5% Inhibition[7]
CDK2 KiNativ™ Kinome Profiling~2% Inhibition[7]

Note: KiNativ™ profiling was performed in Jurkat cells at a 1 µM concentration of this compound.[6][7] The IC₅₀ value represents the concentration required for 50% inhibition in an in vitro assay.

Detailed Experimental Protocol

This protocol outlines the steps to assess the inhibition of CDK7 activity by this compound in a cancer cell line (e.g., HCT116 or HAP1) by monitoring the phosphorylation of CDK1 and CDK2.[3][7]

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

Caption: Standard workflow for Western blot analysis.
I. Materials and Reagents

A. Buffers and Solutions

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., McCoy's 5A for HCT116).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • RIPA Lysis Buffer: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[8]

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.[8]

  • Laemmli Sample Buffer (2X or 4X): Containing SDS and a reducing agent like β-mercaptoethanol.[5][9]

  • SDS-PAGE Running Buffer: (e.g., 1X Tris-Glycine-SDS).[10]

  • Transfer Buffer: (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol).[11]

  • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Note: Use BSA for probing phospho-specific antibodies to reduce background.[12]

B. Antibodies

  • Primary Antibodies:

    • Rabbit anti-phospho-CDK1 (Thr161)

    • Mouse anti-total CDK1

    • Rabbit anti-phospho-CDK2 (Thr160)

    • Mouse anti-total CDK2

    • Loading Control: Mouse anti-GAPDH or Rabbit anti-β-Tubulin

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

C. Equipment and Consumables

  • Cell culture dishes/flasks

  • Cell scraper[8]

  • Refrigerated microcentrifuge

  • SDS-PAGE electrophoresis system (gels, power supply)

  • Western blot transfer system (e.g., wet or semi-dry)

  • PVDF or Nitrocellulose membranes[5]

  • Chemiluminescence detection system (e.g., CCD imager)

II. Step-by-Step Methodology

A. Cell Culture and Treatment with this compound

  • Culture cells (e.g., HCT116) in appropriate medium until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 24 hours).[3] Include a DMSO-only vehicle control.

B. Cell Lysate Preparation [8][13]

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 1 mL per 10 cm dish).

  • Use a cell scraper to collect the cells into the lysis buffer. Transfer the suspension to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.

  • Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.

C. Protein Quantification

  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Calculate the volume of lysate needed to ensure equal protein loading for all samples (typically 20-40 µg per lane).[9][13]

D. SDS-PAGE and Membrane Transfer

  • Prepare samples by mixing the calculated volume of lysate with an equal volume of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]

  • Load equal amounts of protein into the wells of an SDS-polyacrylamide gel (e.g., 10-12% gel, suitable for CDK1/2 which are ~34-40 kDa). Include a molecular weight marker.

  • Run the gel according to the manufacturer's recommendations (e.g., 1.5 hours at 100 V).[13]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5][9] Note: Activate PVDF membranes in methanol for ~1 minute before transfer.

E. Immunoblotting

  • After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14][15]

  • Incubate the membrane with the primary antibody (e.g., anti-p-CDK1) diluted in fresh blocking buffer. A typical starting dilution is 1:1000. It is recommended to incubate overnight at 4°C with gentle shaking.[12][15]

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[5]

  • Wash the membrane again three times for 10 minutes each with TBST.

F. Detection and Data Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent by mixing the components according to the manufacturer's protocol.[12]

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a CCD imager. Adjust exposure time to obtain strong signals without saturation.

  • To probe for total protein or a loading control, the membrane can be stripped and re-probed, or a separate gel can be run in parallel.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal or to the loading control (GAPDH/Tubulin).

Expected Results: A successful experiment will show a dose-dependent decrease in the signal for phosphorylated CDK1 (T161) and CDK2 (T160) in cells treated with this compound compared to the vehicle control. The levels of total CDK1, total CDK2, and the loading control should remain relatively constant across all lanes, confirming that the observed effect is due to inhibition of phosphorylation and not changes in protein expression or unequal loading.

References

YKL-1-116: A Tool for Interrogating Cdk7 Function in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-dependent kinase 7 (Cdk7).[1] It serves as a critical tool for investigating the multifaceted roles of Cdk7 in cancer biology. Cdk7 is a key regulator of both the cell cycle and transcription, making it a compelling target for therapeutic intervention.[2][3] this compound and its more potent analog, YKL-5-124, allow for the precise dissection of Cdk7's functions, offering insights into tumor-specific vulnerabilities and potential combination therapies.[1][4] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for studying Cdk7 function in cancer.

Mechanism of Action

This compound acts as a covalent inhibitor by targeting a cysteine residue (C312) in the ATP-binding pocket of Cdk7.[4] This irreversible binding leads to the inhibition of Cdk7's kinase activity. Cdk7 is a central component of two crucial complexes: the Cdk-activating kinase (CAK) complex and the general transcription factor TFIIH.[5] Through the CAK complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving cell cycle progression.[4][5] As part of TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[5] By inhibiting Cdk7, this compound disrupts both of these fundamental cellular processes, leading to cell cycle arrest and modulation of gene expression.[4]

Data Presentation

Inhibitor Potency and Selectivity
InhibitorTargetIC50 (nM)Notes
This compound Cdk77.6[6]Selective over other CDKs.[7]
YKL-5-124Cdk79.7[4]More potent successor to this compound.[4]
THZ1Cdk7-Less selective, also inhibits Cdk12/13.[4]
Cellular Effects of this compound and YKL-5-124
Cell LineInhibitorConcentrationEffectReference
HCT116 (Colon Cancer)This compound100-800 nM (with 5-FU or nutlin-3)Induction of PARP cleavage (apoptosis)[6]
HAP1YKL-5-124125 nM - 2 µMDose-dependent increase in G1 and G2/M phase cells, loss of S phase cells[1]
Jurkat (T-cell Leukemia)This compound2 nM (IC50 for viability)Reduction in cell viability[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Cdk7 Target Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Cdk7 substrates, such as CDK1 and CDK2.

Materials:

  • Cancer cell line of interest (e.g., HAP1, HCT116)

  • Complete cell culture medium

  • This compound (or YKL-5-124)

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1-T161, anti-total-CDK1, anti-phospho-CDK2-T160, anti-total-CDK2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM, 1 µM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or YKL-5-124)

  • DMSO (vehicle control)

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with desired concentrations of this compound or DMSO for a specified duration (e.g., 72 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 3: In Vivo Xenograft Studies

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., HCT116)

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Visualization of Pathways and Workflows

Cdk7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII Phosphorylates CTD Transcription Gene Transcription PolII->Transcription Initiates CAK CAK Complex (Cdk7/CycH/MAT1) CDK1_2 CDK1/CDK2 CAK->CDK1_2 Activates by Phosphorylation CellCycle Cell Cycle Progression (G1/S Transition) CDK1_2->CellCycle Drives Cdk7 Cdk7 Cdk7->TFIIH Cdk7->CAK YKL_1_116 This compound YKL_1_116->Cdk7 Inhibits

Caption: Cdk7's dual role in transcription and cell cycle, and its inhibition by this compound.

Western_Blot_Workflow A Cell Treatment (this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for Western Blot analysis of this compound effects.

Synergistic_Interaction cluster_p53 p53 Activation cluster_cdk7_inhibition Cdk7 Inhibition p53_activator 5-FU or Nutlin-3 p53 p53 p53_activator->p53 Activates p53_targets p53 Target Genes (e.g., DR5) p53->p53_targets Induces Transcription Apoptosis Synergistic Apoptosis p53_targets->Apoptosis YKL_1_116 This compound Cdk7 Cdk7 YKL_1_116->Cdk7 Inhibits Cdk7->Apoptosis Inhibition contributes to

Caption: Synergistic induction of apoptosis by this compound and p53 activators.

References

Troubleshooting & Optimization

YKL-1-116 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and handling of YKL-1-116.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its mechanism of action involves forming a covalent bond with a cysteine residue within the active site of the CDK7 enzyme, leading to its irreversible inhibition. CDK7 is a key regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation of transcription.[2] By inhibiting CDK7, this compound can disrupt these fundamental cellular processes, making it a subject of interest in cancer research.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

  • Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[3]

  • Stock Solutions: Aliquot and store stock solutions in a tightly sealed vial. For long-term storage, -80°C is recommended (up to 6 months). For short-term storage, -20°C is suitable (up to 1 month).[3] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.

Q3: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] While a specific maximum solubility is not consistently reported, a reconstitution calculator provided by a supplier suggests that standard laboratory stock solution concentrations (e.g., 10 mM) are readily achievable.[4] For a related compound, YKL-5-124, solubility in DMSO has been reported to be as high as 100 mg/mL, suggesting that this compound is also likely highly soluble in this solvent.[5]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃₄H₃₈N₈O₃[3]
Molecular Weight 606.72 g/mol [3]
Appearance Solid powder[4]
Purity >98%[4]
Primary Solvent Dimethyl sulfoxide (DMSO)[4]
Powder Storage -20°C (long-term), 4°C (short-term)[3]
Stock Solution Storage -80°C (long-term), -20°C (short-term)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous (dry) DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.067 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture Experiments

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture, first prepare an intermediate dilution.

    • Intermediate Dilution: Add a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete cell culture medium. For instance, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution. Mix gently by pipetting.

    • Final Dilution: Add the desired volume of the intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 10 µM in a 6-well plate containing 2 mL of medium per well, add 200 µL of the 100 µM intermediate solution to each well.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Important: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon adding stock solution to media - The final concentration of this compound exceeds its solubility in the aqueous media.- The concentrated DMSO stock is causing the compound to "crash out" upon dilution.- The media is cold, reducing solubility.- Lower the final working concentration of this compound.- Prepare an intermediate dilution in pre-warmed media before adding to the final culture volume.- Ensure the cell culture media is pre-warmed to 37°C before adding the compound.- Add the this compound stock solution dropwise while gently swirling the media.
Media becomes cloudy or a precipitate forms over time in the incubator - this compound may have limited stability in the culture medium at 37°C over extended periods.- The compound may be interacting with components in the serum or media.- The pH of the media may be changing due to cellular metabolism.- Perform media changes with freshly prepared this compound-containing media every 24-48 hours.- If possible for your experiment, consider reducing the serum concentration in your media.- Ensure your media has adequate buffering capacity for your cell line and seeding density.
Inconsistent experimental results - Partial precipitation of this compound is leading to a lower effective concentration.- Degradation of the compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Visually inspect the media for any signs of precipitation before and during the experiment. If a precipitate is suspected, you can try to filter the media through a 0.22 µm syringe filter before adding it to the cells.- Always use freshly thawed aliquots of the stock solution and avoid using a stock that has undergone multiple freeze-thaw cycles.

Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH RNA_Pol_II RNA Polymerase II (C-terminal domain) TFIIH->RNA_Pol_II Phosphorylation Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation CDK4_6_CyclinD CDK4/6-Cyclin D G1_S_Progression G1/S Progression CDK4_6_CyclinD->G1_S_Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_Progression CDK1_CyclinB CDK1-Cyclin B G2_M_Progression G2/M Progression CDK1_CyclinB->G2_M_Progression CDK7_Complex CDK7/Cyclin H/MAT1 (CAK Complex) CDK7_Complex->TFIIH Component of CDK7_Complex->CDK4_6_CyclinD Activation CDK7_Complex->CDK2_CyclinE Activation CDK7_Complex->CDK1_CyclinB Activation YKL_1_116 This compound YKL_1_116->CDK7_Complex Covalent Inhibition Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder This compound Powder Stock 10 mM Stock Solution Powder->Stock DMSO Anhydrous DMSO DMSO->Stock Aliquoting Aliquot & Store at -80°C Stock->Aliquoting Thaw Thaw Aliquot Aliquoting->Thaw For Experiment Intermediate Intermediate Dilution (e.g., 100 µM) Thaw->Intermediate Media Pre-warmed (37°C) Cell Culture Media Media->Intermediate Final Final Working Solution in Cell Culture Intermediate->Final Troubleshooting_Logic Start Precipitation Observed? Immediate Immediately upon dilution? Start->Immediate Yes No_Precipitation Proceed with Experiment Start->No_Precipitation No Over_Time Over time in incubator? Immediate->Over_Time No Solution_Immediate 1. Lower final concentration. 2. Use intermediate dilution. 3. Pre-warm media. Immediate->Solution_Immediate Yes Solution_Over_Time 1. Change media frequently. 2. Reduce serum concentration. 3. Check media buffering. Over_Time->Solution_Over_Time Yes Over_Time->No_Precipitation No

References

Optimizing YKL-1-116 Concentration for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and covalent inhibitor of CDK7. It does not significantly target other cyclin-dependent kinases such as CDK9, CDK12, or CDK13. By covalently binding to CDK7, this compound inhibits its kinase activity, which is crucial for two fundamental cellular processes: cell cycle progression and transcription.[1] Inhibition of CDK7 leads to cell cycle arrest and apoptosis in cancer cells.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell line-dependent. Based on available data, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range. For instance, in Jurkat cells, the IC50 value for cytotoxicity has been reported to be as low as 2 nM.[1] For other cell lines like HCT116, concentrations in the range of 100-800 nM have been used to induce apoptosis in combination with other agents. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO. The stock solution can be stored at -20°C for the long term. Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium. It is important to note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the potential off-target effects of this compound?

A4: this compound is designed to be a selective inhibitor of CDK7. However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally related inactive compound if available. Comparing the effects of this compound with other known CDK7 inhibitors can also help in discerning on-target versus off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observed effect of this compound 1. Suboptimal concentration. 2. Insufficient incubation time. 3. Cell line is resistant to CDK7 inhibition. 4. Degradation of the compound.1. Perform a dose-response experiment to determine the optimal concentration (e.g., from 1 nM to 10 µM). 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Verify the expression and activity of CDK7 in your cell line. Consider testing other cell lines known to be sensitive to CDK7 inhibitors. 4. Ensure proper storage of the this compound stock solution (-20°C) and prepare fresh dilutions for each experiment.
High level of cell death (cytotoxicity) even at low concentrations 1. Cell line is highly sensitive to CDK7 inhibition. 2. The final concentration of DMSO is too high. 3. Contamination of cell culture.1. Use a lower concentration range in your dose-response experiments. 2. Ensure the final DMSO concentration in the culture medium is not exceeding 0.1%. 3. Check for mycoplasma or other microbial contamination in your cell cultures.
Inconsistent results between experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times or compound concentrations. 3. Passage number of cells.1. Ensure a consistent cell seeding density and confluency at the start of each experiment. 2. Carefully control all experimental parameters. 3. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Precipitation of the compound in the culture medium 1. Poor solubility of this compound at the working concentration. 2. Interaction with components of the culture medium.1. Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation occurs, try preparing a more diluted stock solution in DMSO before further dilution in the medium. 2. Visually inspect the medium after adding the compound and before applying it to the cells. If precipitation is observed, consider preparing fresh dilutions.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIC50 ValueReference
JurkatCytotoxicity2 nM[1]
CDK7 (in vitro)Kinase Assay7.6 nM

Note: This table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol describes a general procedure for determining the effect of this compound on the viability of adherent cancer cells using a colorimetric MTT assay.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT116)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

CDK7 Signaling Pathway

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Polymerase II (CTD) TFIIH->PolII Phosphorylation (Ser5/7) Transcription Gene Transcription PolII->Transcription Initiation & Elongation CDK1 CDK1 CellCycle Cell Cycle Progression (G1/S, G2/M) CDK1->CellCycle CDK2 CDK2 CDK2->CellCycle CDK4_6 CDK4/6 CDK4_6->CellCycle CDK7_node CDK7 CDK7_node->TFIIH Component of CDK7_node->CDK1 Activation CDK7_node->CDK2 Activation CDK7_node->CDK4_6 Activation YKL1116 This compound YKL1116->CDK7_node Inhibition

Caption: Dual roles of CDK7 in transcription and cell cycle control.

Experimental Workflow for this compound Cell Viability Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h prepare_compound Prepare this compound Dilutions incubate_24h->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for assessing cell viability with this compound.

Logical Relationship for Troubleshooting Low Efficacy

Troubleshooting_Logic problem Problem: Low Efficacy of this compound cause1 Suboptimal Concentration? problem->cause1 cause2 Insufficient Incubation Time? problem->cause2 cause3 Cell Line Resistance? problem->cause3 cause4 Compound Degradation? problem->cause4 solution1 Solution: Perform Dose-Response cause1->solution1 solution2 Solution: Increase Incubation Time cause2->solution2 solution3 Solution: Verify CDK7 Expression/ Test Other Cell Lines cause3->solution3 solution4 Solution: Ensure Proper Storage/ Prepare Fresh Dilutions cause4->solution4

Caption: Troubleshooting guide for low efficacy of this compound.

References

Troubleshooting YKL-1-116 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using YKL-1-116, a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and covalent inhibitor of CDK7.[1][2] It specifically forms a covalent bond with the cysteine 312 residue in the ATP-binding pocket of CDK7, leading to its irreversible inhibition.[3] CDK7 is a key regulator with dual roles in controlling the cell cycle and transcription.[3][4]

Q2: How does this compound differ from other CDK7 inhibitors like THZ1?

While both inhibit CDK7, this compound is more selective. A significant differentiator is that this compound does not potently inhibit CDK12 or CDK13, which are known off-targets of THZ1.[1][3] This higher selectivity means that this compound is less likely to produce the broad transcriptional suppression phenotypes associated with dual CDK7/12/13 inhibition.[3]

Q3: What are the recommended storage conditions for this compound?

For long-term storage (months to years), the compound in powder form should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[5] If dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for one month.[2]

Troubleshooting Guide

Problem 1: I'm observing a weaker-than-expected anti-proliferative effect in my cancer cell line.

Possible Causes & Solutions:

  • Moderate Monotherapy Potency: this compound has been reported to have moderate potency and minimal anti-proliferative effects when used as a single agent in some cancer cell lines.[3][6]

    • Recommendation: Consider combination therapies. This compound has shown synergistic effects when combined with DNA-damaging agents like 5-FU or p53 activators like nutlin-3, leading to significant cell death (apoptosis), as indicated by PARP cleavage.[6]

  • Cell Line Specificity: The cellular response to CDK7 inhibition can be highly dependent on the genetic context of the cell line, such as MYC dependency or p53 status.[5][6]

    • Recommendation: Characterize the relevant pathways in your cell line. Assess whether the p53 pathway is functional, as its activation can sensitize cells to CDK7 inhibitors.[6]

Problem 2: My experimental results are confusing. How can I confirm the phenotype is due to CDK7 inhibition and not an off-target effect?

Possible Causes & Solutions:

  • Known Off-Targets: While selective, this compound can inhibit other kinases at certain concentrations. The most notable potential off-target that may confound results is Checkpoint Kinase 2 (CHK2).[7]

    • Recommendation 1: Perform a Dose-Response Analysis. Correlate the concentration of this compound required to induce the observed phenotype with the IC50 for CDK7 inhibition. A significant discrepancy may suggest an off-target effect.

    • Recommendation 2: Assess Off-Target Pathways. Use Western blotting to check for the modulation of pathways controlled by known off-targets. For example, to test for CHK2 inhibition, examine the phosphorylation status of its downstream substrates.

    • Recommendation 3: Use a Rescue Experiment. The most definitive way to confirm an on-target effect is to use a cell line expressing a drug-resistant CDK7 mutant (C312S). The C312S mutation prevents the covalent binding of this compound. If the phenotype is reversed in these cells, it confirms the effect is mediated by CDK7.[3]

Problem 3: I expected to see widespread transcriptional changes, but the effect is minimal.

Possible Causes & Solutions:

  • High Selectivity of this compound: Broad transcriptional suppression is a hallmark of combined CDK7, CDK12, and CDK13 inhibition, as seen with less selective compounds like THZ1.[3] Because this compound does not inhibit CDK12/13, it is not expected to cause a global shutdown of transcription.[1][3]

    • Recommendation: Instead of global transcription, investigate effects on the cell cycle. Treatment with selective CDK7 inhibitors typically results in a G1/S phase arrest.[3] Analyze the phosphorylation of CDK7 substrates involved in cell cycle progression, such as the T-loops of CDK1 and CDK2. A reduction in phosphorylation at these sites is a direct indicator of on-target CDK7 inhibition.[3]

Quantitative Data

Table 1: In Vitro Potency of this compound Against On-Target and Key Off-Target Kinases.

Target Potency (IC50) Assay Type Reference
CDK7 7.6 nM Biochemical Radioactivity [7]
CHK2 7.4 nM KiNativ Profiling [7]
SRC 3.9 nM KiNativ Profiling [7]
FGR 5.1 nM KiNativ Profiling [7]
PRKCQ 4.9 nM KiNativ Profiling [7]
RET 63.5 nM KiNativ Profiling [7]
CDK2 1.1 µM KiNativ Profiling [7]

| CDK9 | > 1 µM | KiNativ Profiling |[7] |

Table 2: Selectivity Profile of this compound within the CDK Family.

Kinase Percent Inhibition by 1 µM this compound Assay Type Reference
CDK7 ~98% KiNativ™ Kinome Profiling [6]
CDK1 ~10% KiNativ™ Kinome Profiling [6]
CDK2 ~60% KiNativ™ Kinome Profiling [6]
CDK3 ~15% KiNativ™ Kinome Profiling [6]
CDK4 ~0% KiNativ™ Kinome Profiling [6]
CDK5 ~0% KiNativ™ Kinome Profiling [6]
CDK6 ~0% KiNativ™ Kinome Profiling [6]

| CDK9 | ~20% | KiNativ™ Kinome Profiling |[6] |

Visual Guides and Workflows

G cluster_pathway This compound Mechanism of Action cluster_cdk7 CDK7 Dual Function cluster_downstream Downstream Effects cluster_off_target Potential Off-Target YKL This compound CDK7 CDK7 YKL->CDK7 Covalent Inhibition (On-Target) CHK2 CHK2 YKL->CHK2 Inhibition (Off-Target) TFIIH TFIIH Complex CDK7->TFIIH Transcription Initiation CAK CAK Complex CDK7->CAK Cell Cycle Progression PolII RNA Pol II (Ser5-P) TFIIH->PolII Phosphorylates CDK1_2 CDK1/CDK2 (T-Loop-P) CAK->CDK1_2 Phosphorylates G1_S G1/S Arrest CDK1_2->G1_S Regulates DDR DNA Damage Response CHK2->DDR

Caption: Signaling pathways influenced by this compound.

G cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation start Unexpected Phenotype Observed q1 Is phenotype consistent with known CDK7 inhibition (e.g., G1/S arrest)? start->q1 on_target_1 Confirm On-Target Engagement: Western blot for p-CDK1/2 (T-loop) q1->on_target_1  Yes off_target_1 Check Dose-Response Curve: Does EC50 match CDK7 IC50? q1->off_target_1  No on_target_2 Perform CDK7-C312S Rescue Experiment on_target_1->on_target_2 on_target_3 Phenotype is On-Target on_target_2->on_target_3 off_target_2 Investigate Known Off-Targets: Western blot for p-CHK2 substrates off_target_1->off_target_2 off_target_3 Phenotype is Likely Off-Target off_target_2->off_target_3

Caption: Troubleshooting workflow for unexpected results.

Key Experimental Protocols

Protocol 1: Western Blot for On-Target CDK7 Inhibition

  • Objective: To confirm that this compound is inhibiting the Cyclin-Activating Kinase (CAK) activity of CDK7 in cells.

  • Principle: CDK7 activates CDK1 and CDK2 by phosphorylating a key threonine residue in their T-loop. Inhibition of CDK7 will lead to a dose-dependent decrease in the phosphorylation of these substrates.[3]

  • Methodology:

    • Cell Treatment: Plate cells (e.g., HCT116, Jurkat) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 50, 100, 250, 500 nM) for 12-24 hours.

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies for phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), total CDK1, and total CDK2.

      • Use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.

  • Expected Outcome: A dose-dependent decrease in the signal for phospho-CDK1 and phospho-CDK2 relative to total protein levels, indicating on-target inhibition of CDK7.

Protocol 2: On-Target Validation with CDK7-C312S Rescue Experiment

  • Objective: To definitively determine if a cellular phenotype is caused by the inhibition of CDK7.

  • Principle: this compound requires Cysteine 312 for its covalent binding. Mutating this residue to a less nucleophilic serine (C312S) renders CDK7 resistant to the inhibitor. If the phenotype is rescued (disappears) in cells expressing CDK7-C312S, the effect is on-target.[3]

  • Methodology:

    • Cell Line Generation: Generate stable cell lines expressing either wild-type (WT) CDK7 or the mutant CDK7-C312S. An empty vector control should also be created.

    • Treatment: Treat all three cell lines (Empty Vector, CDK7-WT, CDK7-C312S) with the concentration of this compound that produces the phenotype of interest.

    • Phenotypic Assay: Perform the assay used to measure the phenotype (e.g., cell cycle analysis by flow cytometry, cell viability assay, or Western blot for a specific marker).

  • Expected Outcome:

    • Empty Vector & CDK7-WT cells: The phenotype (e.g., G1 arrest, apoptosis) should be present upon treatment.

    • CDK7-C312S cells: The phenotype should be significantly reduced or completely absent, demonstrating that the effect is dependent on this compound binding to C312 of CDK7.

Protocol 3: Cell Viability and Synergy Analysis

  • Objective: To measure the anti-proliferative effects of this compound alone or in combination with another agent.

  • Principle: Cell viability assays quantify the number of living cells in a population after treatment. When testing combinations, synergy can be calculated to determine if the combined effect is greater than the sum of the individual effects.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Drug Treatment: Treat cells with a serial dilution of this compound alone, a second compound (e.g., 5-FU) alone, and a combination of both at various concentrations.

    • Incubation: Incubate for 72 hours or a desired time point.

    • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure luminescence or fluorescence according to the manufacturer's protocol.

    • Data Analysis:

      • Normalize data to vehicle-treated controls.

      • Calculate IC50 values for each compound alone.

      • For combination data, use a synergy model (e.g., Bliss independence or Chou-Talalay) to calculate synergy scores. A positive Bliss score indicates drug synergy.[6]

  • Expected Outcome: Determination of the potency of this compound and whether it acts synergistically with other compounds in the chosen cell line.

References

YKL-1-116 moderate potency limitations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the use of YKL-1-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The content is specifically designed to address the compound's known characteristic of demonstrating moderate potency in cellular assays despite high biochemical potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a selective and covalent inhibitor of CDK7.[1] Its mechanism involves forming an irreversible covalent bond with the cysteine 312 residue (Cys312) located in the ATP-binding pocket of the CDK7 enzyme.[2]

Q2: What is the biochemical potency of this compound against CDK7?

In biochemical radioactivity assays using purified enzyme, this compound has demonstrated an IC50 value of approximately 7.6 nM against CDK7.[3][4]

Q3: How should I store and handle this compound?

For long-term stability, this compound powder should be stored at -20°C for up to three years.[5][6] For stock solutions, it is recommended to dissolve the compound in a solvent like DMSO and store aliquots at -80°C for up to six months.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[7]

Q4: Is this compound selective for CDK7?

This compound shows good selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK12, and CDK13.[8] However, broader kinome profiling has revealed potential off-target activity against other kinases, which should be considered during data interpretation.[3][4]

Troubleshooting Guide: Addressing Moderate Cellular Potency

A key characteristic of this compound is the observed discrepancy between its high in vitro biochemical potency and its more moderate anti-proliferative effects in cell-based assays.[2] This guide addresses common issues and questions arising from this limitation.

Q5: I am using this compound at concentrations significantly above its 7.6 nM biochemical IC50, but I'm observing minimal anti-proliferative effects. Is this expected?

Yes, this is a documented characteristic of this compound. Research has shown that when used as a single agent, it exhibits only moderate potency and minimal anti-proliferative or cytotoxic effects on cancer cell lines.[2][8] Its efficacy can be significantly enhanced when used in combination with other agents that induce cellular stress, such as 5-fluorouracil (5-FU) or the p53 activator nutlin-3, where it can act synergistically.[8]

Q6: What are the potential reasons for the discrepancy between this compound's biochemical and cellular potency?

Several factors can contribute to this observation:

  • Cellular Environment: The high concentration of intracellular ATP (in the millimolar range) acts as a competitive inhibitor, making it more difficult for this compound to engage its target compared to a biochemical assay with lower ATP levels.

  • Cell Permeability: The compound's ability to efficiently cross the cell membrane and accumulate at sufficient intracellular concentrations to inhibit CDK7 may be limited.

  • Cell-Type Dependency: The specific cancer cell line being studied may not have a strong dependency on CDK7 for its proliferation and survival, thus showing a weaker phenotype upon its inhibition.

  • Time-Dependency: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Insufficient incubation time may lead to an underestimation of its cellular potency.

Q7: I am observing an unexpected cellular phenotype that does not seem related to cell cycle arrest. What could be the cause?

This may be attributable to the off-target activity of this compound.[9] While selective against many CDKs, kinome-wide profiling has identified several other kinases that are inhibited by this compound with high potency. If your observed phenotype does not align with the known functions of CDK7, it is crucial to consider the potential involvement of these off-targets (see Table 1).[3][4]

Q8: How can I verify that this compound is engaging CDK7 in my cell-based experiment?

The most direct way is to measure the phosphorylation of CDK7's downstream substrates. CDK7 is the CDK-activating kinase (CAK) and is responsible for phosphorylating and activating other CDKs, such as CDK1 and CDK2.[2] A successful target engagement by this compound should lead to a dose-dependent reduction in the phosphorylation of CDK1 at Threonine 161 (p-CDK1 T161) and CDK2 at Threonine 160 (p-CDK2 T160). This can be readily assessed via Western blot.[2]

Data & Properties

Table 1: Biochemical Potency and Off-Target Selectivity of this compound
TargetPotency (IC50)Target ClassNotes
CDK7 (On-Target) 7.6 nM Kinase (CMGC)Primary target; covalent inhibition.[4]
SRC3.9 nMKinase (Tyrosine)Off-target with higher potency than CDK7.[3]
PRKCQ4.9 nMKinase (AGC)Off-target with higher potency than CDK7.[3]
FGR5.1 nMKinase (Tyrosine)Off-target with higher potency than CDK7.[3]
CHK27.4 nMKinase (CAMK)Off-target with similar potency to CDK7.[3]
RET63.5 nMKinase (Tyrosine)Off-target.[3]
HIPK4178 nMKinase (CMGC)Off-target.[3]
CDK21.1 µMKinase (CMGC)Significantly less potent than against CDK7.[3]
CDK9> 1 µMKinase (CMGC)Considered highly selective over CDK9.[3]
CDK12 / CDK13Not inhibitedKinase (CMGC)Does not target these related kinases.[8]
Table 2: this compound Compound Specifications
PropertyValue
Molecular FormulaC34H38N8O3[6]
Molecular Weight606.72 g/mol [5]
CAS Number1957202-71-9[5]
PurityTypically >98%
Storage (Powder)-20°C (long-term), 4°C (short-term)[5][6]
Storage (in Solvent)-80°C (up to 6 months), -20°C (up to 1 month)[5]

Visualized Workflows and Pathways

CDK7_Signaling_Pathway cluster_CAK CDK-Activating Kinase (CAK) cluster_CellCycle Cell Cycle Progression CDK7 CDK7 CyclinH Cyclin H CDK2_CyclinE CDK2 / Cyclin E CDK7->CDK2_CyclinE Phosphorylates (activates) CDK1_CyclinB CDK1 / Cyclin B CDK7->CDK1_CyclinB Phosphorylates (activates) MAT1 MAT1 CyclinH->CDK2_CyclinE Phosphorylates (activates) CyclinH->CDK1_CyclinB Phosphorylates (activates) MAT1->CDK2_CyclinE Phosphorylates (activates) MAT1->CDK1_CyclinB Phosphorylates (activates) G1_S G1/S Transition CDK2_CyclinE->G1_S G2_M G2/M Transition CDK1_CyclinB->G2_M YKL This compound YKL->CDK7 Covalent Inhibition

Caption: CDK7 function and inhibition by this compound.

Troubleshooting_Workflow cluster_low_efficacy Troubleshooting Low Efficacy cluster_off_target Troubleshooting Anomalous Phenotype start Start: Unexpected Experimental Result q1 What is the nature of the issue? start->q1 efficacy Minimal Anti-Proliferative or Cytotoxic Effect q1->efficacy Low Potency phenotype Unexplained Phenotype (not related to cell cycle) q1->phenotype Anomalous Phenotype check_engagement Action: Verify Target Engagement (Western Blot for p-CDK1/2) efficacy->check_engagement engagement_ok Result: Target Engagement Confirmed? check_engagement->engagement_ok consider_dependency Conclusion: Cell line may not be CDK7-dependent. Consider combination therapy (e.g., with 5-FU). engagement_ok->consider_dependency Yes check_protocol Conclusion: Review experimental protocol. Check compound viability, concentration, and incubation time. engagement_ok->check_protocol No check_off_target Action: Review Off-Target Profile (See Table 1) phenotype->check_off_target is_explained Result: Can phenotype be explained by SRC, CHK2, etc. inhibition? check_off_target->is_explained conclusion_off_target Conclusion: Observed effect is likely due to off-target activity. Use orthogonal CDK7 inhibitor to confirm. is_explained->conclusion_off_target Yes conclusion_unknown Conclusion: Phenotype cause is unclear. Requires further investigation. is_explained->conclusion_unknown No

Caption: Logic diagram for troubleshooting this compound experiments.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of CDK7 Target Engagement in HCT116 Cells

Objective: To determine if this compound is inhibiting CDK7 activity within cells by measuring the phosphorylation status of its downstream target, CDK2.

Materials:

  • HCT116 cells (ATCC CCL-247)

  • Growth Medium: McCoy's 5a Medium + 10% FBS + Pen/Strep[10]

  • This compound (dissolved in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-CDK2 (Thr160), Rabbit anti-CDK2, Mouse anti-GAPDH

  • Secondary Antibodies: Anti-rabbit IgG HRP-linked, Anti-mouse IgG HRP-linked

  • ECL Western Blotting Substrate

Methodology:

  • Cell Culture and Treatment:

    • Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in growth medium (e.g., 0, 50, 100, 250, 500, 1000 nM). Include a DMSO-only vehicle control.

    • Aspirate old medium and treat cells with the this compound dilutions. Incubate for 24 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare with Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-CDK2 at 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-linked secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total CDK2 and a loading control (GAPDH) to ensure equal protein loading.

    • Quantify band intensities. A dose-dependent decrease in the ratio of phospho-CDK2 to total CDK2 indicates successful target engagement by this compound.

Protocol 2: Cell Proliferation (Viability) Assay

Objective: To measure the anti-proliferative effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Jurkat)

  • Appropriate growth medium

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTT, resazurin)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of this compound in growth medium. A typical dose range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration.

    • Incubate the plate for 72 hours at 37°C.

  • Viability Measurement (using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of medium in the well).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" or "toxin-killed" well as 0% viability.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the GI50 (concentration for 50% growth inhibition).

References

Technical Support Center: Enhancing the Anti-proliferative Activity of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the anti-proliferative effects of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during in-vitro experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise when using this compound and provides guidance on how to interpret and troubleshoot experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak anti-proliferative effect of this compound as a single agent in our cancer cell line. Is this expected?

A1: Yes, this is a known characteristic of this compound. While it is a potent and selective inhibitor of CDK7, its standalone efficacy in inducing cell death can be limited in certain cancer cell lines. Research has shown that this compound often requires combination with other agents to achieve a robust anti-proliferative and pro-apoptotic response.

Q2: What is the primary strategy to enhance the anti-proliferative effect of this compound?

A2: The most effective strategy is combination therapy, particularly with agents that activate the p53 tumor suppressor pathway. Studies have demonstrated strong synergistic effects when this compound is combined with compounds like 5-fluorouracil (5-FU) or the MDM2 inhibitor, nutlin-3. This synergy is most pronounced in cancer cells with wild-type p53.

Q3: How does activation of the p53 pathway synergize with this compound?

A3: this compound inhibits CDK7, which is a key component of the transcription machinery. By inhibiting CDK7, this compound can disrupt the transcription of anti-apoptotic proteins. Concurrently, activation of p53 by agents like 5-FU or nutlin-3 upregulates the expression of pro-apoptotic genes. This dual action of suppressing survival signals and promoting death signals leads to a potent synergistic killing of cancer cells.

Q4: We are not seeing the expected synergy in our p53-mutant cell line. Why?

A4: The synergistic effect of this compound with p53-activating agents is largely dependent on a functional p53 pathway. In cell lines with mutated or deficient p53, the ability of 5-FU or nutlin-3 to induce pro-apoptotic p53 target genes is compromised, thus diminishing the synergistic effect with this compound.

Q5: Are there any known resistance mechanisms to covalent CDK7 inhibitors like this compound?

A5: While specific resistance mechanisms to this compound are not extensively documented, resistance to covalent kinase inhibitors can arise from mutations in the target kinase that prevent covalent binding. For CDK7, this would involve the cysteine residue to which this compound binds. Another potential mechanism is the upregulation of drug efflux pumps that reduce the intracellular concentration of the inhibitor.

Quantitative Data Summary

The following tables summarize the anti-proliferative effects of this compound alone and in combination with p53-activating agents.

Table 1: IC50 Values of this compound and Combinatorial Agents in HCT116 Cells

CompoundCell LineIC50
This compoundJurkat2 nM[1]
5-FluorouracilHCT116~2-5 µM
Nutlin-3HCT116 (p53+/+)~1.6-8.6 µM[2]

Table 2: Synergistic Effects of this compound Combinations in HCT116 (p53+/+) Cells

CombinationSynergy AssessmentResult
This compound + 5-FluorouracilBliss Independence AnalysisStrongly Positive Synergy[3]
This compound + Nutlin-3Bliss Independence AnalysisStrongly Positive Synergy[3]

Note: While the source indicates strongly positive Bliss scores, the exact numerical values are not provided.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with other drugs.

  • Materials:

    • HCT116 cells

    • McCoy's 5A medium with 10% FBS

    • This compound, 5-Fluorouracil, Nutlin-3

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HCT116 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, 5-FU, nutlin-3, or their combinations. Include a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for PARP Cleavage (Apoptosis Marker)

This protocol is to detect the cleavage of PARP, a hallmark of apoptosis.

  • Materials:

    • Treated and untreated HCT116 cell pellets

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibody (anti-PARP)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL detection reagent.

    • Visualize the bands using a chemiluminescence imaging system. Look for the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated HCT116 cells

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway: this compound and p53 Synergy

G YKL This compound CDK7 CDK7 YKL->CDK7 p53 p53 CDK7->p53 phosphorylates (activates) Transcription Transcription of anti-apoptotic genes CDK7->Transcription promotes p53_activator 5-FU / Nutlin-3 MDM2 MDM2 p53_activator->MDM2 inhibits MDM2->p53 inhibits (degradation) Pro_apoptotic Transcription of pro-apoptotic genes p53->Pro_apoptotic promotes Apoptosis Apoptosis Transcription->Apoptosis inhibits Pro_apoptotic->Apoptosis

Caption: Synergistic mechanism of this compound and p53 activators leading to apoptosis.

Experimental Workflow: Investigating this compound Synergy

G cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture (e.g., HCT116) treat Treatment Groups: 1. Vehicle 2. This compound 3. 5-FU / Nutlin-3 4. Combination start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (PARP Cleavage Western Blot) treat->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle ic50 IC50 Calculation viability->ic50 synergy Synergy Analysis (Bliss Score) viability->synergy protein Protein Expression Quantification apoptosis->protein cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist conclusion Conclusion: Assess Synergy and Mechanism of Action ic50->conclusion synergy->conclusion protein->conclusion cycle_dist->conclusion

Caption: Workflow for assessing the synergistic anti-proliferative effects of this compound.

Logical Relationship: Troubleshooting Weak Efficacy

G start Problem: Weak anti-proliferative effect of this compound q1 Is the cell line p53 wild-type? start->q1 a1_yes Action: Combine with a p53 activator (5-FU, Nutlin-3) q1->a1_yes Yes a1_no Consideration: Synergy may be limited. Explore p53-independent combination strategies. q1->a1_no No q2 Is the drug concentration optimal? a1_yes->q2 a1_no->q2 a2_yes Proceed to combination studies. q2->a2_yes Yes a2_no Action: Perform a dose-response curve to determine the optimal concentration. q2->a2_no No q3 Is there evidence of drug resistance? a2_yes->q3 a3_yes Action: - Sequence CDK7 for mutations - Assess drug efflux pump activity q3->a3_yes Yes a3_no Consider cell line-specific factors or experimental variability. q3->a3_no No

Caption: A decision-making guide for troubleshooting the weak efficacy of this compound.

References

Preventing degradation of YKL-1-116 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YKL-1-116. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability and handling of this compound in solution.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the experimental use of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Loss of this compound activity in aqueous buffer over time. Hydrolysis of the carboxamide bond: Amide bonds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1][2][3] Reaction of the acrylamide group: The acrylamide "warhead" is a reactive electrophile designed to form a covalent bond with its target. In solution, it may react with other nucleophiles present in the buffer or media, leading to inactivation.[4][5][6]- Prepare fresh solutions of this compound for each experiment. - If possible, maintain the pH of the solution within a neutral range (pH 6-8). - Avoid prolonged incubation at elevated temperatures (e.g., 37°C) if not required by the experimental protocol.[7] - Perform a time-course experiment to determine the stability of this compound in your specific assay conditions.[7]
Precipitation of this compound upon dilution into aqueous buffer. Low aqueous solubility: this compound is a hydrophobic molecule and may have limited solubility in aqueous solutions, leading to precipitation when diluted from a high-concentration stock in an organic solvent like DMSO.- Decrease the final concentration of this compound in the aqueous buffer. - Optimize the concentration of the organic co-solvent (e.g., DMSO). A final concentration of up to 0.5% DMSO is often tolerated in cell-based assays, but it is crucial to include a vehicle control. - Consider using a different co-solvent system or a formulation with solubilizing agents, if compatible with your experimental setup.
Inconsistent experimental results between batches or experiments. Degradation during storage: Improper storage of stock solutions can lead to the degradation of this compound. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can introduce moisture and promote degradation.[3] Light exposure: The pyrazole moiety in this compound may be susceptible to photodegradation.[8][9][10]- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions in tightly sealed, amber vials to protect from light and moisture. - Always use freshly prepared dilutions for experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions for this compound are summarized in the table below.

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: You can perform a simple stability study. Prepare a solution of this compound in your buffer at the working concentration. Aliquot the solution and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a suitable analytical method like HPLC or LC-MS to quantify the amount of intact this compound remaining.[7][11]

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (pH-adjusted and filtered)

    • Incubator set to the desired temperature (e.g., 37°C)

    • HPLC or LC-MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is compatible with your assay.

    • Immediately after preparation (t=0), take an aliquot of the working solution and quench the reaction by adding an equal volume of cold acetonitrile or methanol. Store this sample at -80°C until analysis. This will serve as your 100% reference.

    • Incubate the remaining working solution at the desired temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench them in the same manner as the t=0 sample.

    • After collecting all time points, analyze the samples by HPLC or LC-MS.

    • Quantify the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time to determine its stability profile in your buffer.[7]

Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII Phosphorylates CTD Transcription_Initiation Transcription Initiation PolII->Transcription_Initiation Initiates CDK1 CDK1 Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2 CDK2 CDK2->Cell_Cycle_Progression CDK4_6 CDK4/6 CDK4_6->Cell_Cycle_Progression CDK7 CDK7 CDK7->TFIIH Component of CDK7->CDK1 Activates CDK7->CDK2 Activates CDK7->CDK4_6 Activates YKL_1_116 This compound YKL_1_116->CDK7 Covalently Inhibits

Caption: CDK7 signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare this compound Working Solution in Buffer B Take t=0 Sample (Quench & Store) A->B C Incubate at Desired Temperature A->C D Collect Aliquots at Time Points C->D E Quench & Store Samples D->E F Analyze all Samples by HPLC/LC-MS E->F G Calculate % Remaining vs. Time F->G

Caption: Experimental workflow for assessing the stability of this compound in solution.

Degradation_Pathways cluster_acrylamide Acrylamide Moiety cluster_amide Carboxamide Bond cluster_pyrazole Pyrazole Ring YKL This compound A Michael Addition (Reaction with Nucleophiles) YKL->A B Hydrolysis (Acid/Base Catalyzed) YKL->B C Photodegradation (Light Induced) YKL->C Degraded Degradation Products A->Degraded B->Degraded C->Degraded

Caption: Potential degradation pathways for this compound in solution.

References

YKL-1-116 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50) of this compound in our cellular assays compared to published data. What are the potential reasons?

A1: Discrepancies in observed potency can arise from several factors, particularly for a covalent inhibitor like this compound.

  • Time-Dependent Inhibition: The IC50 value of covalent inhibitors is highly dependent on the pre-incubation time with the target protein. A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[1] Ensure you are using a consistent pre-incubation time across all experiments for meaningful comparisons.

  • Cellular ATP Concentration: this compound is an ATP-competitive inhibitor. High intracellular ATP concentrations can reduce the apparent potency of the inhibitor.[2][3]

  • Cell Line Specificity: The effect of this compound can vary between cell lines due to differences in CDK7 expression levels, pathway dependencies, and the presence of compensatory signaling pathways.[2][4]

  • Compound Stability and Solubility: Ensure the proper handling and storage of this compound to maintain its stability. Solubility issues can also affect the effective concentration in your assays. It is recommended to dissolve this compound in DMSO for in vitro experiments.[4]

Q2: Our cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the possible mechanisms?

A2: Acquired resistance to CDK7 inhibitors can occur through several mechanisms.

  • Upregulation of Multidrug Resistance Transporters: A primary mechanism of resistance to covalent CDK7 inhibitors like the THZ series (to which this compound is related) is the upregulation of ABCB1 and ABCG2 multidrug resistance transporters.[5][6] These transporters act as efflux pumps, actively removing the inhibitor from the cell.

  • Mutation in the Covalent Binding Site: Although less common, a mutation in the covalent binding site of CDK7 (Cysteine 312) can prevent the binding of the inhibitor. For instance, a C312S (Cysteine to Serine) mutation can confer resistance.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of CDK7.[5][7]

Q3: We are observing unexpected off-target effects or cellular toxicity at concentrations where we expect specific CDK7 inhibition. What could be the cause?

A3: While this compound is a selective CDK7 inhibitor, off-target effects can occur, especially at higher concentrations.

  • Known Off-Targets: Kinome profiling has shown that this compound can have off-target activity against other kinases, such as CHK2.[8][9] Inhibition of these kinases could lead to unexpected phenotypes.

  • Warhead Reactivity: The electrophilic warhead of covalent inhibitors can potentially react with other biomolecules, leading to off-target effects and toxicity.[1]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cellular toxicity. It is typically recommended to keep the final DMSO concentration below 0.1-0.5%.[2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays
Potential Cause Troubleshooting Steps
Variability in Reagent Preparation Ensure consistent quality and concentration of this compound, DMSO, and cell culture media. Prepare fresh dilutions of the inhibitor for each experiment.[10]
Inconsistent Assay Conditions Standardize cell seeding density, incubation times, and the specific cell viability assay used (e.g., MTT, CellTiter-Glo).[10]
Cell Line Instability Perform regular cell line authentication (e.g., STR profiling) and use cells from a low passage number.[10]
Time-Dependent Nature of Covalent Inhibition Standardize the pre-incubation time of this compound with the cells before adding the viability assay reagent.[1]
Issue 2: Lack of Expected Downstream Effects (e.g., No Change in Phosphorylation of CDK7 Substrates)
Potential Cause Troubleshooting Steps
Insufficient Inhibitor Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and target of interest.
Poor Cell Lysis or Protein Extraction Optimize your lysis buffer and protein extraction protocol to ensure efficient recovery of the target proteins.
Antibody Quality for Western Blotting Validate the specificity and sensitivity of the antibodies used to detect the phosphorylation status of CDK7 substrates.
Development of Resistance If initial effects are seen but then diminish over time, consider the possibility of acquired resistance (see FAQ Q2).

Data Presentation

Table 1: Selectivity Profile of this compound and its Analog YKL-5-124

KinaseThis compound IC50 (nM)YKL-5-124 IC50 (nM)
CDK7 7.6 [8]53.5
CDK7/Mat1/CycHNot Available9.7
CDK21100[8]1300
CDK9>1000[8]3020
CDK12InactiveInactive
CDK13InactiveInactive
CHK27.4[8]Not Available
FGR5.1[8]Not Available
HIPK4178[8]Not Available
PRKCQ4.9[8]Not Available
RET63.5[8]Not Available
SRC3.9[8]Not Available

Note: YKL-5-124 is a more selective covalent inhibitor of CDK7 compared to this compound.[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Protocol 2: Western Blotting for Target Engagement
  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein (e.g., phospho-CDK1, phospho-CDK2) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates CTD (Ser5/7) Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation CDK1 CDK1 Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2 CDK2 CDK2->Cell_Cycle_Progression CDK7 CDK7 CDK7->TFIIH Component of CDK7->CDK1 Activates (CAK) CDK7->CDK2 Activates (CAK) YKL_1_116 This compound YKL_1_116->CDK7 Inhibits

Caption: Simplified signaling pathway of CDK7 and its inhibition by this compound.

Troubleshooting_Workflow Unexpected_Result Unexpected Result Observed (e.g., low potency, resistance) Check_Protocols Review Experimental Protocols (e.g., concentrations, timing) Unexpected_Result->Check_Protocols Check_Reagents Verify Reagent Quality (e.g., this compound stability, cell line) Unexpected_Result->Check_Reagents Investigate_Off_Target Investigate Off-Target Effects (e.g., kinome profiling) Unexpected_Result->Investigate_Off_Target If toxicity observed Investigate_Resistance Investigate Resistance Mechanisms (e.g., efflux pump expression) Unexpected_Result->Investigate_Resistance If efficacy decreases over time Resolution Resolution/Interpretation Check_Protocols->Resolution Check_Reagents->Resolution Investigate_Off_Target->Resolution Investigate_Resistance->Resolution

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Overcoming Resistance to YKL-1-116 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the selective and covalent CDK7 inhibitor, YKL-1-116.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). [1][2]It forms an irreversible bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, leading to the inhibition of its kinase activity. [3]CDK7 is a crucial regulator of both the cell cycle and transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells. [1][4] Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Acquired resistance to covalent CDK7 inhibitors like this compound can arise through several mechanisms:

  • Upregulation of Drug Efflux Pumps: The most common mechanism is the increased expression and activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP). [5][6]These pumps actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of CDK7. A key pathway implicated in resistance to CDK7 inhibitors is the PI3K/AKT/mTOR pathway.

  • Target Alteration (Less Common for Covalent Inhibitors): While less common for covalent inhibitors, mutations in the CDK7 gene can potentially confer resistance. For non-covalent CDK7 inhibitors, a D97N mutation has been shown to reduce drug affinity. [1][7][8]For covalent inhibitors, a mutation in the cysteine residue (C312S) that this compound binds to could prevent the formation of the covalent bond, leading to resistance.

Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?

You can assess the expression and activity of drug efflux pumps using the following methods:

  • Quantitative PCR (qPCR): Measure the mRNA levels of ABCB1 and ABCG2 in your resistant cells compared to the parental (sensitive) cells.

  • Western Blot: Detect the protein levels of ABCB1 (MDR1) and ABCG2 (BCRP) to confirm if the increased mRNA expression translates to higher protein levels.

  • Flow Cytometry-Based Efflux Assays: Use fluorescent substrates of these pumps, such as Rhodamine 123 for ABCB1, to functionally assess their activity. [4][9][10]Resistant cells with high pump activity will show lower intracellular fluorescence as the dye is actively pumped out.

Q4: What are some strategies to overcome this compound resistance in my experiments?

Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy with Efflux Pump Inhibitors: Co-administration of this compound with an inhibitor of ABC transporters can restore its intracellular concentration and efficacy.

  • Combination Therapy with Inhibitors of Bypass Pathways: If resistance is mediated by the activation of compensatory signaling, combining this compound with an inhibitor of that pathway (e.g., an mTOR inhibitor) may re-sensitize the cells.

  • Synergistic Drug Combinations: this compound has been shown to synergize with other chemotherapeutic agents, such as 5-fluorouracil (5-FU) and nutlin-3, particularly in p53-proficient cancer cells. [4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased potency (higher IC50) of this compound in long-term cultures. Development of acquired resistance.1. Confirm resistance by comparing the IC50 value to that of early-passage parental cells. 2. Investigate the underlying resistance mechanism (see FAQs and Experimental Protocols).
High variability in experimental results with this compound. Inconsistent cell culture conditions or development of a heterogeneous resistant population.1. Ensure consistent cell passage number and culture conditions. 2. Consider single-cell cloning of the resistant population to obtain a homogenous cell line for mechanistic studies.
This compound is not inducing the expected level of apoptosis. Resistance mechanism is preventing the drug from reaching its target or compensatory survival pathways are activated.1. Check for upregulation of drug efflux pumps. 2. Analyze the activation status of pro-survival pathways like PI3K/AKT/mTOR.
Combination therapy with an efflux pump inhibitor is not effective. 1. The specific efflux pump inhibitor is not effective for the pumps upregulated in your cells. 2. Resistance is mediated by a different mechanism.1. Test a panel of efflux pump inhibitors. 2. Investigate other resistance mechanisms such as bypass signaling pathways or target mutations.

Data Summary Tables

Table 1: Selectivity of this compound for CDK7

KinaseIC50 (nM)
CDK7 7.6
CDK21,100
CDK9> 1,000

Data from MedChemExpress and Gray Lab resources. [1][3] Table 2: Example of Increased Resistance to CDK7 Inhibitors

Cell LineInhibitorFold Increase in IC50 (Resistant vs. Parental)
MDA-MB-468THZ15-10
MDA-MB-231THZ15-10

Data adapted from studies on the related CDK7 inhibitor THZ1. [6]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol uses a stepwise dose escalation method to select for a resistant cell population.

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A typical increase is 1.5- to 2-fold at each step.

  • Monitoring: Monitor the cells for signs of recovery and proliferation. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Characterize the resistant cell line by determining the new IC50 and comparing it to the parental line. Cryopreserve cells at different stages of resistance development.

Protocol 2: Analysis of Drug Efflux Pump Activity using Rhodamine 123 Assay

This protocol measures the activity of ABCB1 (MDR1) transporters using the fluorescent substrate Rhodamine 123.

  • Cell Preparation: Harvest parental and this compound-resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to the cell suspension at a final concentration of 0.1-1 µg/mL and incubate at 37°C for 30-60 minutes in the dark.

  • Efflux: Pellet the cells by centrifugation, remove the supernatant containing the dye, and resuspend the cells in a fresh, dye-free medium. Incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Inhibitor Control (Optional): In a parallel sample, add a known ABCB1 inhibitor (e.g., verapamil or cyclosporin A) during the efflux period to confirm that the efflux is mediated by this transporter.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123 (excitation ~488 nm, emission ~525 nm).

  • Data Interpretation: Cells with higher efflux pump activity will show lower intracellular fluorescence compared to parental cells or cells treated with an efflux pump inhibitor.

Protocol 3: Western Blot for ABCB1 (MDR1) and ABCG2 (BCRP)
  • Protein Extraction: Prepare total protein lysates from parental and this compound-resistant cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1 (MDR1) and ABCG2 (BCRP) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare the protein expression levels between the parental and resistant cells.

Visualizations

YKL_1_116_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Transcription CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M RNA_Pol_II RNA Polymerase II Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->RNA_Pol_II Phosphorylates CTD YKL_1_116 This compound YKL_1_116->CDK7 Inhibits (Covalent)

Caption: Mechanism of action of this compound on CDK7-mediated processes.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance YKL_1_116 This compound Cancer_Cell Cancer Cell YKL_1_116->Cancer_Cell CDK7 CDK7 Cancer_Cell->CDK7 Apoptosis Apoptosis CDK7->Apoptosis Efflux_Pumps Upregulation of Efflux Pumps (ABCB1, ABCG2) Efflux_Pumps->YKL_1_116 Efflux of Drug Bypass_Pathways Activation of Bypass Pathways (e.g., PI3K/mTOR) Bypass_Pathways->Apoptosis Inhibits Target_Mutation CDK7 Mutation (e.g., C312S) Target_Mutation->CDK7 Prevents Binding

Caption: Overview of resistance mechanisms to this compound.

Experimental_Workflow start Start: Suspected This compound Resistance confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism efflux_pumps Assess Efflux Pumps (qPCR, Western, Flow Cytometry) investigate_mechanism->efflux_pumps bypass_pathways Analyze Bypass Pathways (Western Blot for p-AKT, p-mTOR) investigate_mechanism->bypass_pathways sequencing Sequence CDK7 Gene investigate_mechanism->sequencing overcome_resistance Strategies to Overcome Resistance efflux_pumps->overcome_resistance bypass_pathways->overcome_resistance sequencing->overcome_resistance combo_efflux Combination with Efflux Pump Inhibitor overcome_resistance->combo_efflux combo_pathway Combination with Pathway Inhibitor overcome_resistance->combo_pathway end End: Restored Sensitivity combo_efflux->end combo_pathway->end

Caption: Workflow for investigating and overcoming this compound resistance.

References

Minimizing toxicity of YKL-1-116 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective and covalent CDK7 inhibitor, YKL-1-116, in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in-vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It forms an irreversible bond with a cysteine residue (Cys312) near the ATP-binding pocket of CDK7, leading to potent and sustained inhibition.[3] CDK7 is a crucial component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[1]

Q2: What are the known off-targets of this compound?

This compound is highly selective for CDK7. In vitro and in vivo kinome profiling have shown that it does not significantly inhibit other cyclin-dependent kinases such as CDK9, CDK12, or CDK13 at concentrations where it effectively inhibits CDK7.[2][4] This high selectivity is a key factor in its potentially favorable toxicity profile compared to less selective kinase inhibitors. However, some off-target activity has been noted at higher concentrations for kinases like CHK2, FGR, PRKCQ, and SRC.

Q3: Is there a known Maximum Tolerated Dose (MTD) for this compound in common animal models?

As of the latest available information, a definitive Maximum Tolerated Dose (MTD) for this compound has not been formally published for common animal models. Researchers should perform their own dose-escalation studies to determine the MTD in their specific model and experimental conditions. For context, a more recent and potent analog, YKL-5-124, has been shown to be well-tolerated in mice at doses up to 10 mg/kg with no significant changes in body weight or blood counts observed. In some xenograft models, YKL-5-124 was administered for two weeks without evident toxicity.

Q4: What are the potential on-target toxicities of CDK7 inhibition?

Given CDK7's essential roles in transcription and cell cycle regulation in normal tissues, on-target toxicities are a possibility. Potential on-target effects could manifest in rapidly dividing tissues, leading to:

  • Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and weight loss.

  • Hematological Toxicity: Myelosuppression, including neutropenia and thrombocytopenia.

  • Fatigue and Asthenia: General weakness and lack of energy.

These are common toxicities observed with other kinase inhibitors that affect cell cycle and proliferation.

Q5: How can I minimize the toxicity of this compound in my animal studies?

Minimizing toxicity involves a multi-faceted approach:

  • Dose Optimization: Conduct a thorough dose-finding study to identify the lowest effective dose.

  • Formulation: Utilize a well-tolerated vehicle for administration. Common formulations for in vivo studies with kinase inhibitors include solutions with DMSO, PEG300, Tween 80, and saline, or suspensions in corn oil.

  • Dosing Schedule: Consider intermittent dosing schedules (e.g., dosing on specific days of the week) rather than continuous daily dosing to allow for recovery of normal tissues.

  • Supportive Care: Provide supportive care to the animals, such as nutritional support and hydration, to help manage potential side effects.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant weight loss (>15%) or poor body condition. On-target effects on GI tract or off-target toxicities.- Reduce the dose of this compound.- Switch to an intermittent dosing schedule.- Ensure adequate hydration and provide palatable, high-calorie food supplements.
Diarrhea or loose stools. Inhibition of proliferation in intestinal crypt cells.- Administer anti-diarrheal medication as per veterinary guidance.- Reduce the dose or interrupt dosing until resolution.
Signs of lethargy, hunched posture, or rough coat. General malaise, potential dehydration, or systemic toxicity.- Temporarily halt treatment and provide supportive care.- Monitor blood parameters (CBC) for signs of myelosuppression.- Consider dose reduction upon re-initiation of treatment.
Abnormal bloodwork (e.g., neutropenia, thrombocytopenia). Myelosuppression due to inhibition of hematopoietic progenitor cell proliferation.- Reduce the dose of this compound.- Increase the interval between doses to allow for bone marrow recovery.

Data Summary

This compound Kinase Selectivity Profile

The following table summarizes the selectivity of this compound against various cyclin-dependent kinases as determined by in vivo KiNativ™ kinome profiling.[4]

Kinase TargetPercent Inhibition
CDK7 High
CDK1Low
CDK2Low
CDK3Low
CDK4Low
CDK5Low
CDK6Low
CDK9No
CDK12No
CDK13No

Data is presented qualitatively based on published reports. "High" indicates significant inhibition at therapeutic concentrations, "Low" indicates minimal inhibition, and "No" indicates no significant inhibition.

Experimental Protocols

Protocol for a Preliminary In Vivo Toxicity Assessment of this compound in Mice

This protocol outlines a general procedure for an initial dose-finding and toxicity study.

1. Animal Model:

  • Select a relevant mouse strain (e.g., CD-1, BALB/c, or the strain used for efficacy studies).

  • Use healthy, age-matched animals (e.g., 6-8 weeks old).

2. Formulation of this compound:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For a final dosing solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily.

3. Dose Escalation Study Design:

  • Establish at least 3-4 dose groups and a vehicle control group (n=3-5 mice per group).

  • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).

  • Administer this compound via the intended experimental route (e.g., intraperitoneal injection) daily for 5-7 days.

4. Monitoring and Data Collection:

  • Daily:

    • Measure body weight.

    • Perform clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, stool consistency).

  • End of Study (or if humane endpoints are reached):

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, GI tract) for histopathological analysis.

5. Determination of MTD:

  • The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.

Visualizations

CDK7 Signaling Pathway

CDK7_Signaling_Pathway cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_TFIIH Transcription Factor II H (TFIIH) CDK7 CDK7 CyclinH CyclinH CDK1 CDK1/Cyclin B CDK7->CDK1 Activates CDK2 CDK2/Cyclin E/A CDK7->CDK2 Activates CDK4_6 CDK4/6/Cyclin D CDK7->CDK4_6 Activates p53 p53 CDK7->p53 Activates MAT1 MAT1 TFIIH_Core Core TFIIH Subunits CAK_in_TFIIH CAK Complex RNAPII RNA Polymerase II (CTD) CAK_in_TFIIH->RNAPII Phosphorylates YKL_1_116 This compound YKL_1_116->CDK7 Inhibits Cell_Cycle Cell Cycle Progression CDK1->Cell_Cycle Drives G2/M Transition CDK2->Cell_Cycle Drives G1/S Transition CDK4_6->Cell_Cycle Drives G1 Progression Transcription Transcription Initiation RNAPII->Transcription Apoptosis Apoptosis p53->Apoptosis Toxicity_Workflow start Start: Healthy Animal Cohorts dose_prep This compound Formulation & Dose Preparation start->dose_prep dosing Dose Administration (e.g., Daily IP) dose_prep->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring endpoint Endpoint Criteria Met: - Predefined time - Humane endpoint monitoring->endpoint endpoint->monitoring No blood_collection Terminal Blood Collection (CBC, Serum Chemistry) endpoint->blood_collection Yes necropsy Gross Necropsy & Organ Collection blood_collection->necropsy histology Histopathology necropsy->histology analysis Data Analysis: - Determine MTD - Identify Toxicities histology->analysis

References

Validation & Comparative

A Head-to-Head Comparison of YKL-1-116 and THZ1: Selectivity and Potency of Covalent CDK7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating both the cell cycle and transcription. Two notable covalent inhibitors of CDK7, YKL-1-116 and THZ1, have been instrumental in elucidating the biological functions of this kinase and hold potential for clinical development. This guide provides a comprehensive comparison of their selectivity and potency, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and drug discovery.

Data Presentation: A Quantitative Look at Potency and Selectivity

The following tables summarize the key quantitative data comparing the biochemical and cellular activities of this compound (and its optimized derivative, YKL-5-124) and THZ1.

Table 1: Biochemical Potency and Selectivity against Cyclin-Dependent Kinases

CompoundTargetIC50 (nM)Selectivity Notes
THZ1 CDK7 3.2 Equipotent against CDK12 and CDK13.[1][2]
CDK12~158
CDK13Not specified, but inhibited
CDK9>1000
CDK2>1000
This compound CDK7 7.6 Does not target CDK9, CDK12, or CDK13.[3][4][5][6]
CDK9>1000
CDK12Not inhibited
CDK13Not inhibited
YKL-5-124 CDK7 9.7 >100-fold selective for CDK7 over CDK9 and CDK2; no activity against CDK12 and CDK13.[1]
CDK93020
CDK21300
CDK12No inhibition
CDK13No inhibition

Table 2: Cellular Potency in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
THZ1 JurkatT-cell Acute Lymphoblastic Leukemia~50
LoucyT-cell Acute Lymphoblastic Leukemia~0.55
NALM6B-cell Acute Lymphoblastic Leukemia101.2[7]
REHB-cell Acute Lymphoblastic Leukemia26.26[7]
Various Breast Cancer LinesBreast Cancer80-300 (2-day treatment)[8]
This compound HCT116Colon CancerMinimal anti-proliferative effects reported[1]
YKL-5-124 HAP1Chronic Myelogenous LeukemiaNot specified, but induces cell cycle arrest
JurkatT-cell Acute Lymphoblastic LeukemiaNot specified, but induces cell cycle arrest
Neuroblastoma cell linesNeuroblastomaPotent cytotoxicity reported[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize and compare this compound and THZ1.

In Vitro Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

  • Reaction Setup: A reaction mixture containing the recombinant CDK7/Cyclin H/MAT1 complex, a suitable kinase buffer, and a peptide substrate derived from the RNA Polymerase II C-terminal domain (CTD) is prepared in a 96- or 384-well plate.

  • Inhibitor Addition: Serial dilutions of this compound or THZ1 (typically in DMSO) are added to the wells. A DMSO-only control is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Km value for CDK7.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of ADP produced is quantified using a commercial kit, such as ADP-Glo™ Kinase Assay, which measures luminescence.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Western Blot Analysis for Cellular Target Engagement

This method assesses the ability of the inhibitors to engage their target (CDK7) and affect downstream signaling pathways in cells.

  • Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound, THZ1, or DMSO for a specified duration (e.g., 4-6 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-RNAPII CTD (Ser2, Ser5, Ser7), total RNAPII, phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using a chemiluminescence detection system.

Cell Viability/Proliferation Assay

These assays measure the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Serial dilutions of the inhibitors are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or resazurin) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: Luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells, and IC50 values are calculated.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the effect of the inhibitors on cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with the inhibitors for a set time (e.g., 24 hours), then harvested.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).[10][11]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the comparison of this compound and THZ1.

G CDK7 Signaling and Inhibition cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control cluster_inhibitors Inhibitors cluster_off_target Off-Target Effects of THZ1 TFIIH TFIIH Complex CDK7_T CDK7/ CycH/MAT1 RNAPII RNA Pol II CTD CDK7_T->RNAPII Phosphorylates pRNAPII p-RNA Pol II CTD (Ser5, Ser7) RNAPII->pRNAPII Transcription_initiation Transcription Initiation pRNAPII->Transcription_initiation CAK CAK Complex CDK7_C CDK7/ CycH/MAT1 CDK1_2 CDK1, CDK2 CDK7_C->CDK1_2 Phosphorylates pCDK1_2 p-CDK1, p-CDK2 CDK1_2->pCDK1_2 Cell_Cycle_Progression Cell Cycle Progression pCDK1_2->Cell_Cycle_Progression YKL1116 This compound YKL1116->CDK7_T Highly Selective Inhibition YKL1116->CDK7_C THZ1 THZ1 THZ1->CDK7_T Inhibition THZ1->CDK7_C CDK12_13 CDK12/13 THZ1->CDK12_13 Inhibition Transcription_elongation Transcription Elongation CDK12_13->Transcription_elongation

Caption: Dual roles of CDK7 and mechanisms of inhibition.

G Experimental Workflow for Inhibitor Comparison start Start biochem_assay In Vitro Kinase Assay (CDK Panel) start->biochem_assay cell_viability Cell Viability Assay (Cancer Cell Line Panel) start->cell_viability data_analysis Data Analysis and Comparison (IC50, Selectivity Profile, Cellular Effects) biochem_assay->data_analysis western_blot Western Blot Analysis (p-RNAPII, p-CDKs) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle western_blot->data_analysis cell_cycle->data_analysis conclusion Conclusion on Selectivity and Potency data_analysis->conclusion

Caption: Workflow for comparing CDK7 inhibitors.

A Tale of Two Inhibitors: Selectivity Dictates Biological Outcome

A key finding from comparative studies is that the distinct selectivity profiles of the YKL series of inhibitors and THZ1 lead to different primary biological effects. THZ1, with its potent inhibition of CDK7, CDK12, and CDK13, causes a profound suppression of transcription.[1] This is evidenced by the dramatic decrease in RNA Polymerase II CTD phosphorylation at serine residues 2, 5, and 7. The anti-cancer activity of THZ1 is largely attributed to this broad transcriptional suppression, which particularly affects genes with super-enhancers that are critical for cancer cell identity and survival.

In contrast, the highly selective CDK7 inhibitor YKL-5-124, an optimized successor to this compound, induces a strong cell cycle arrest, primarily at the G1/S transition, with a much less pronounced effect on global RNAPII CTD phosphorylation.[1] This suggests that the primary role of CDK7 in the absence of CDK12/13 inhibition is related to its function as a CDK-activating kinase (CAK), which is essential for cell cycle progression. The ability to uncouple these two functions of CDK7 using selective inhibitors like YKL-5-124 has been a significant advancement in understanding the specific roles of these closely related kinases.

Furthermore, studies have shown that this compound has a weaker effect on the downregulation of key oncogenes like MYC and the anti-apoptotic protein MCL1 compared to THZ1.[12] The profound decrease in the expression of these critical genes upon treatment with a combination of a selective CDK7 inhibitor (like this compound) and a selective CDK12/13 inhibitor recapitulates the effects of THZ1, highlighting the importance of this polypharmacology for the potent anti-tumor activity of THZ1.[12]

Conclusion

References

A Head-to-Head Comparison of Covalent CDK7 Inhibitors: YKL-1-116 vs. YKL-5-124

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the rapidly evolving landscape of targeted cancer therapy, selective inhibition of Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising strategy. This guide provides a detailed comparison of two notable covalent inhibitors, YKL-1-116 and its optimized successor, YKL-5-124, intended for researchers, scientists, and drug development professionals.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. It is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive the cell cycle. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation.

This compound and YKL-5-124 are selective, covalent inhibitors that target a non-catalytic cysteine residue (C312) on CDK7. This guide will objectively compare their biochemical potency, kinase selectivity, cellular activity, and mechanism of action, supported by available experimental data.

Data Presentation: Biochemical Potency and Selectivity

YKL-5-124 was developed through optimization of this compound to improve potency and cellular activity. The following tables summarize the key quantitative data for both compounds.

Table 1: In Vitro Inhibitory Potency (IC50)

CompoundTargetIC50 (nM)Notes
This compound CDK77.6[1][2]Potent inhibition of the isolated enzyme.
YKL-5-124 CDK753.5[3][4][5]Potent inhibition.
CDK7/Mat1/CycH9.7[3][4][5][6]High potency against the active complex.

Table 2: Kinase Selectivity Profile (IC50)

CompoundCDK2CDK9CDK12CDK13Notes
This compound > 1000> 1000Not TargetedNot TargetedHighly selective for CDK7 over other CDKs.[7][8]
YKL-5-124 13003020InactiveInactiveOver 100-fold more selective for CDK7 than CDK2 and CDK9.[3][4][5][9]

Mechanism of Action and Cellular Effects

Both this compound and YKL-5-124 are covalent inhibitors that form an irreversible bond with cysteine 312 (C312) of CDK7.[3] However, their cellular consequences differ, largely due to the improved properties of YKL-5-124.

This compound, despite its biochemical potency, exhibited suboptimal antiproliferative effects in cancer cell lines.[1][2][9] Further optimization led to the development of YKL-5-124, which demonstrates significantly improved cellular potency.[1][2]

YKL-5-124 effectively inhibits the CAK activity of CDK7. This leads to a reduction in the phosphorylation of the T-loops of other key cell cycle kinases, including CDK1 and CDK2.[4][9][10] This inhibition of downstream CDK activation results in a strong cell cycle arrest at the G1/S transition.[6][11][12] Consequently, YKL-5-124 treatment leads to the downregulation of E2F-driven gene expression, which is critical for S-phase entry.[6][11][12]

Interestingly, unlike the broader spectrum CDK7/12/13 inhibitor THZ1, selective inhibition of CDK7 by YKL-5-124 has a minimal effect on the phosphorylation status of the RNA Polymerase II CTD.[3][4] This suggests that the primary anti-proliferative effect of highly selective CDK7 inhibition is mediated through the disruption of the cell cycle, rather than a global shutdown of transcription.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound and YKL-5-124.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK7.

  • Reaction Setup: Recombinant CDK7/Cyclin H/MAT1 enzyme is incubated in a kinase reaction buffer.

  • Substrate and ATP: A suitable peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or used in a system like ADP-Glo®) are added to the reaction mixture.

  • Inhibitor Addition: A dilution series of the test compound (this compound or YKL-5-124) is added to the reaction wells.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 1 hour at room temperature).[13]

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate by gel electrophoresis and measuring radioactivity. For ADP-Glo® assays, the amount of ADP produced is measured via a luminescence-based reaction.

  • IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Proliferation Assay

This assay measures the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[14]

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[14]

  • Viability Reagent Addition: A reagent such as MTT, MTS, or CellTiter-Glo® is added to the wells.[15] These reagents are converted into a detectable product by metabolically active, viable cells.

  • Incubation: The plates are incubated for a period to allow for the conversion of the reagent (typically 1-4 hours).[16]

  • Measurement: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated to determine the anti-proliferative effect of the compound.

Western Blot Analysis for T-Loop Phosphorylation

This technique is used to detect changes in the phosphorylation status of CDK7 target proteins.

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specific time, after which they are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-CDK1 T161 or phospho-CDK2 T160). A separate blot is often probed with an antibody for the total protein as a loading control.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. A chemiluminescent substrate is then added to produce a signal that can be detected by imaging.[15]

Mandatory Visualization

Signaling Pathway of CDK7 Inhibition by YKL-5-124

CDK7_Inhibition_Pathway cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription Initiation CDK7 CDK7/ Cyclin H/ MAT1 (CAK) CDK1_2 CDK1 / CDK2 CDK7->CDK1_2 T-Loop Phosphorylation (Activation) YKL YKL-5-124 YKL->CDK7 Covalent Inhibition G1_S G1/S Phase Transition CDK1_2->G1_S Promotes E2F E2F-driven Gene Expression CDK7_TFIIH CDK7 (in TFIIH) PolII RNA Pol II CTD CDK7_TFIIH->PolII Phosphorylation Transcription Gene Transcription PolII->Transcription Initiates note YKL-5-124 has minimal effect on this pathway note->CDK7_TFIIH

Caption: Mechanism of YKL-5-124 action on CDK7-mediated pathways.

Experimental Workflow for Evaluating CDK7 Inhibitors

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Start: Synthesize This compound & YKL-5-124 kinase_assay In Vitro Kinase Assay start->kinase_assay selectivity Kinase Selectivity Profiling viability Cell Viability/ Proliferation Assay kinase_assay->viability end Conclusion: YKL-5-124 is a more potent & selective CDK7 inhibitor with superior cellular activity selectivity->end western Western Blot for p-CDK1/2 viability->western cell_cycle Cell Cycle Analysis (FACS) western->cell_cycle cell_cycle->end

Caption: Workflow for the comparative evaluation of CDK7 inhibitors.

References

Validating Cdk7 Inhibition: A Comparative Guide to YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7), with other notable Cdk7 inhibitors. Experimental data is presented to validate its efficacy and selectivity, alongside detailed protocols for key validation assays.

Introduction to Cdk7 and its Inhibition

Cyclin-Dependent Kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[2] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[3][4] Given its central role in these pathways, Cdk7 has emerged as a promising therapeutic target in oncology.

This compound is a covalent inhibitor designed for high selectivity towards Cdk7.[5][6] This guide will compare its performance against other well-characterized Cdk7 inhibitors, including both covalent and non-covalent binders.

Comparative Analysis of Cdk7 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other Cdk7 inhibitors.

Table 1: In Vitro Potency (IC50) of Cdk7 Inhibitors

CompoundTypeCdk7 IC50 (nM)Reference(s)
This compound Covalent7.6[5][7]
THZ1Covalent~10[8]
YKL-5-124Covalent9.7[5][9]
ICEC0942 (CT-7001)Non-covalent40[8]
BS-181Non-covalent21[10]
SY-5609Non-covalentNot explicitly found for direct comparison with this compound

Table 2: Kinase Selectivity Profile

CompoundCdk2 IC50 (nM)Cdk9 IC50 (nM)Cdk12 IC50 (nM)Cdk13 IC50 (nM)NotesReference(s)
This compound 1100>1000Not specifiedNot specifiedHighly selective for Cdk7 over Cdk2 and Cdk9. Does not target Cdk9, Cdk12, or Cdk13.[6][7]
THZ1Not specifiedNot specifiedEquipotentEquipotentPotent inhibitor of Cdk7, Cdk12, and Cdk13.[9]
YKL-5-12413003020>100,000>100,000Highly selective for Cdk7.[5][9]
ICEC0942 (CT-7001)6201200Not specifiedNot specifiedSelective for Cdk7.[8]
BS-1818804200Not specifiedNot specifiedHighly selective for Cdk7.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Cdk7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII Recruitment Cdk7_TFIIH Cdk7 Cdk7_TFIIH->PolII Phosphorylates CTD (Ser5/7) mRNA mRNA Transcript PolII->mRNA Transcription Initiation & Elongation CAK CAK Complex CDKs CDK1, CDK2, CDK4/6 CAK->CDKs Activation Cdk7_CAK Cdk7 Cdk7_CAK->CDKs Phosphorylates T-Loop CellCycle Cell Cycle Progression (G1/S, G2/M transitions) CDKs->CellCycle YKL1116 This compound YKL1116->Cdk7_TFIIH Inhibition YKL1116->Cdk7_CAK Inhibition

Cdk7 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay Potency Potency KinaseAssay->Potency Determine IC50 BindingAssay Competitive Binding Assay Affinity Affinity BindingAssay->Affinity Determine Kd CETSA Cellular Thermal Shift Assay (CETSA) TargetEngagement TargetEngagement CETSA->TargetEngagement Confirm Target Binding WesternBlot Western Blot (p-CDK, p-Pol II) DownstreamEffects DownstreamEffects WesternBlot->DownstreamEffects Assess Pathway Inhibition ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellularEffect CellularEffect ViabilityAssay->CellularEffect Measure Cytotoxicity KinomeProfiling Kinome Profiling Selectivity Selectivity KinomeProfiling->Selectivity Profile Off-Targets Inhibitor This compound & Alternatives Inhibitor->KinaseAssay Inhibitor->BindingAssay Inhibitor->CETSA Inhibitor->WesternBlot Inhibitor->ViabilityAssay Inhibitor->KinomeProfiling

Experimental Workflow for Validating Cdk7 Inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk7.

Materials:

  • Recombinant human Cdk7/Cyclin H/MAT1 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at Km concentration for Cdk7)

  • Substrate (e.g., synthetic peptide substrate)

  • This compound and other inhibitors (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted compounds to the wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phosphorylated Cdk Substrates

Objective: To assess the inhibition of Cdk7's kinase activity in a cellular context by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, HCT116)

  • Cell culture medium and supplements

  • This compound and other inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other inhibitors for a specified duration (e.g., 2-6 hours).

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound and other inhibitors

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound or other inhibitors.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Kinome Profiling (KiNativ™)

Objective: To determine the selectivity of this compound across the human kinome.

Procedure: This is a specialized service, and the general workflow is as follows:

  • Live cells are treated with the inhibitor.

  • The cells are lysed, and the proteome is denatured and digested into peptides.

  • The sample is enriched for ATP-binding peptides (the active sites of kinases).

  • The relative abundance of these peptides in the treated versus untreated samples is quantified by mass spectrometry to determine the percent inhibition for each kinase. A detailed protocol for KiNativ™ kinome profiling can be found in publications from ActivX Biosciences.[11]

Conclusion

This compound demonstrates potent and highly selective inhibition of Cdk7 in vitro and in cellular assays. Its covalent mechanism of action and high selectivity, particularly over other transcriptional CDKs like Cdk12 and Cdk13, distinguish it from broader-spectrum inhibitors such as THZ1. The experimental protocols provided in this guide offer a framework for the validation and further characterization of this compound and other Cdk7 inhibitors, aiding researchers in the development of novel cancer therapeutics.

References

YKL-1-116: A Sharper Tool for Targeting Cdk7 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of YKL-1-116 with other Cdk7 chemical probes, providing researchers with the data and protocols to make informed decisions for their experimental needs.

Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. The development of chemical probes to dissect its function has been pivotal. This guide provides a comprehensive comparison of this compound, a selective covalent inhibitor of Cdk7, with other notable alternatives, primarily the first-generation inhibitor THZ1 and the refined analog YKL-5-124. This objective analysis, supported by experimental data, is intended to assist researchers in selecting the most appropriate chemical probe for their studies.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

This compound was developed as a more selective alternative to THZ1, which, despite its potency against Cdk7, exhibits significant off-target activity against Cdk12 and Cdk13.[1][2][3] This polypharmacology of THZ1 can confound experimental results, making it difficult to attribute observed phenotypes solely to Cdk7 inhibition. This compound demonstrates good selectivity for Cdk7 with an IC50 of 7.6 nM in biochemical assays.[4] Further optimization led to YKL-5-124, which maintains high potency for Cdk7 while displaying even greater selectivity over Cdk12 and Cdk13.[1][5][6]

Below is a summary of the biochemical activity and selectivity of these key Cdk7 inhibitors:

CompoundTargetIC50 (nM)Selectivity NotesMechanism of Action
This compound Cdk7 7.6 Does not target Cdk9, Cdk12, or Cdk13.[1][7] Potential off-targets include CHK2 (7.4 nM), FGR (5.1 nM), PRKCQ (4.9 nM), and SRC (3.9 nM).[4] Covalent, irreversible
THZ1Cdk73.2 (Kd)Potent inhibitor of Cdk12 and Cdk13.[1][2]Covalent, irreversible
YKL-5-124Cdk79.7 (CDK7/Mat1/CycH), 53.5>100-fold selective over Cdk9 and Cdk2; inactive against Cdk12 and Cdk13.[5][6]Covalent, irreversible

Cellular Activity: Dissecting the Phenotypes of Selective Cdk7 Inhibition

The difference in selectivity between this compound and THZ1 translates to distinct cellular phenotypes. While this compound shows moderate potency and minimal anti-proliferative effects on its own in some cancer cell lines, it demonstrates synergistic effects when combined with other agents.[8] In contrast, the broader activity of THZ1 often leads to more pronounced cytotoxic effects. The more selective inhibitor, YKL-5-124, induces a strong cell cycle arrest at the G1/S transition and inhibits E2F-driven gene expression with little effect on global RNA Polymerase II C-terminal domain (Pol II CTD) phosphorylation, a hallmark of THZ1 treatment.[1][3] This suggests that the profound transcriptional effects observed with THZ1 are a consequence of its combined inhibition of Cdk7, Cdk12, and Cdk13.

The following diagram illustrates the differential effects of these inhibitors on the Cdk7 signaling pathway:

cluster_inhibitors Chemical Probes cluster_kinases Kinase Targets cluster_processes Cellular Processes YKL1116 This compound Cdk7 Cdk7 YKL1116->Cdk7 Inhibits THZ1 THZ1 THZ1->Cdk7 Inhibits Cdk12 Cdk12 THZ1->Cdk12 Inhibits Cdk13 Cdk13 THZ1->Cdk13 Inhibits YKL5124 YKL-5-124 YKL5124->Cdk7 Inhibits CellCycle Cell Cycle Progression (CAK Activity) Cdk7->CellCycle Regulates Transcription Transcription (TFIIH Activity) Cdk7->Transcription Regulates Cdk12->Transcription Regulates Cdk13->Transcription Regulates

Figure 1: Comparative Targeting of Cdk7 and Related Kinases. This diagram illustrates the inhibitory actions of this compound, THZ1, and YKL-5-124 on Cdk7, Cdk12, and Cdk13, and the subsequent impact on the cell cycle and transcription.

Experimental Protocols

To facilitate the reproducible evaluation of Cdk7 inhibitors, detailed protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is adapted from a general procedure for determining inhibitor IC50 values.[9]

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Cdk7/cyclin H/MAT1 enzyme.

    • Substrate peptide (e.g., Cdk7/9tide).

    • ATP.

    • Test compounds (this compound, THZ1, etc.) serially diluted in 100% DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution in 4% DMSO to triplicate wells of a 384-well plate.

    • Add 2.5 µL of Cdk7 enzyme solution (at 4x the final concentration) to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at 2x the final concentration).

    • Incubate the plate for 1 hour at room temperature.

    • Add ADP-Glo™ reagent to measure kinase activity as luminescence.

  • Data Analysis:

    • Plot the luminescence signal against the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (WST-8/CCK-8)

This protocol outlines a common method for assessing the anti-proliferative effects of Cdk7 inhibitors.[10]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the Cdk7 inhibitors in the complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Add 10 µL of WST-8/CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

The following diagram outlines the workflow for the cellular proliferation assay:

cluster_workflow Cellular Proliferation Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Inhibitor (Serial Dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Add WST-8 Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (450 nm) E->F G 7. Analyze Data (Calculate GI50) F->G

Figure 2: Workflow for a Cellular Proliferation Assay. This diagram shows the sequential steps involved in assessing the anti-proliferative effects of Cdk7 inhibitors.

Western Blot Analysis of Cdk7 Target Engagement

This protocol is used to assess the inhibition of Cdk7's kinase activity in cells by measuring the phosphorylation of its downstream targets.[7]

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of the Cdk7 inhibitor for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-Pol II CTD (Ser2, Ser5, Ser7), total Pol II, phospho-Cdk1 (Thr161), phospho-Cdk2 (Thr160), and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound represents a valuable chemical probe for studying the specific functions of Cdk7. Its improved selectivity over the first-generation inhibitor THZ1 allows for a more precise dissection of Cdk7-dependent cellular processes. For researchers aiming to investigate the consequences of selective Cdk7 inhibition on the cell cycle without the confounding effects of Cdk12/13 inhibition, this compound and the further refined YKL-5-124 are superior choices. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other Cdk7 inhibitors in various biological contexts. The choice of the appropriate chemical probe will ultimately depend on the specific research question and the experimental system being employed.

References

Unveiling the Selectivity Profile of YKL-1-116: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of YKL-1-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other alternatives, supported by experimental data.

This compound is a potent tool compound for studying the biological roles of CDK7, a key regulator of the cell cycle and transcription.[1] Its covalent nature, targeting a cysteine residue near the ATP-binding pocket, contributes to its high potency. However, like many kinase inhibitors, absolute specificity is rarely achieved. This guide delves into the selectivity profile of this compound, presenting quantitative data from biochemical and cellular assays to inform its application in research and drug discovery.

Biochemical Selectivity Profile of this compound

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating stronger inhibition.

This compound exhibits a high affinity for its primary target, CDK7, with a reported IC50 of 7.6 nM.[1] However, in broader screening, it has demonstrated activity against several other kinases. The following table summarizes the IC50 values for this compound against a selection of on- and off-target kinases.

Kinase TargetIC50 (nM)
CDK7 7.6
SRC3.9
PRKCQ4.9
FGR5.1
CHK27.4
RET63.5
HIP4K178
CDK21,100
CDK9>1,000
Table 1: Biochemical IC50 values of this compound against a panel of kinases. Data compiled from publicly available sources.

Cellular Target Engagement and Selectivity

To understand the activity of an inhibitor within a more biologically relevant context, cellular assays are employed. The KiNativ™ platform is an activity-based protein profiling method that measures target engagement in a cellular lysate. This technique provides a percentage of inhibition for a wide range of kinases, offering a snapshot of the compound's selectivity in a competitive cellular environment.

A KiNativ™ kinome profiling of this compound in Jurkat cells revealed high selectivity for CDK7 within the CDK family.[2] The following table presents the percentage of inhibition of various CDKs by this compound.

Kinase TargetPercent Inhibition (%)
CDK7 ~98%
CDK2~50%
CDK1~40%
CDK5~30%
CDK9<10%
CDK12<10%
CDK13<10%
Table 2: Selectivity of this compound for CDKs as determined by KiNativ™ kinome profiling.[2] The data represents the percent inhibition of labeling by a desthiobiotin-ATP probe after in-cell exposure to this compound.

Comparison with Alternative CDK7 Inhibitors: THZ1

THZ1 is another widely used covalent CDK7 inhibitor. While potent, THZ1 is known to have significant off-target activity, most notably against CDK12 and CDK13.[3] This lack of selectivity can complicate the interpretation of experimental results, as the observed phenotype may be a consequence of inhibiting multiple CDKs.

FeatureThis compoundTHZ1
Primary Target CDK7 CDK7
CDK12/13 Inhibition MinimalSignificant
Other Notable Off-Targets SRC, FGR, PRKCQ, CHK2JNKs, MLK3, TBK1
Table 3: A qualitative comparison of the selectivity profiles of this compound and THZ1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

CDK7_Signaling_Pathway CDK7 CDK7/ Cyclin H/ MAT1 TFIIH TFIIH Complex CDK7->TFIIH component of CDK1_2 CDK1/2 CDK7->CDK1_2 phosphorylates (activates) RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates Ser5 Transcription Transcription Initiation RNAPII->Transcription CellCycle Cell Cycle Progression CDK1_2->CellCycle YKL1116 This compound YKL1116->CDK7 inhibits

CDK7 signaling pathway and point of inhibition by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Kinase Solution Incubation Incubate Kinase + Inhibitor Kinase->Incubation Inhibitor This compound Dilutions Inhibitor->Incubation Substrate_ATP Substrate + ATP Reaction_Start Add Substrate + ATP to start reaction Substrate_ATP->Reaction_Start Incubation->Reaction_Start Quench Quench Reaction Reaction_Start->Quench Detection_Reagent Add Detection Reagent Quench->Detection_Reagent Signal Measure Signal (e.g., Luminescence) Detection_Reagent->Signal IC50_Calc Calculate IC50 Signal->IC50_Calc

Generalized workflow for a biochemical kinase inhibition assay.

KiNativ_Workflow cluster_cell_treatment Cellular Treatment cluster_probe_labeling Probe Labeling & Digestion cluster_enrichment_analysis Enrichment & Analysis Cells Live Cells Inhibitor Treat with this compound Cells->Inhibitor Lysis Cell Lysis Inhibitor->Lysis Lysate Cell Lysate Lysis->Lysate Probe Add Desthiobiotin-ATP Probe Lysate->Probe Digestion Tryptic Digestion Probe->Digestion Enrichment Streptavidin Enrichment of Labeled Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quantification Quantify Inhibition LCMS->Quantification

Simplified workflow for the KiNativ™ cellular target engagement assay.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of cross-reactivity data. Below are generalized methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for determining the IC50 of an inhibitor using a luminescence-based kinase assay that measures ADP production.

Materials:

  • Recombinant Kinase (e.g., CDK7/Cyclin H/MAT1)

  • Kinase Buffer

  • Peptide or protein substrate for the kinase

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2X kinase solution (recombinant kinase in kinase buffer).

    • Add 0.5 µL of the serially diluted this compound or DMSO (for the vehicle control) to the respective wells.

    • Incubate the kinase and inhibitor for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a 2X substrate/ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6][7][8]

KiNativ™ Cellular Target Engagement Assay

This protocol provides a general overview of the KiNativ™ workflow for assessing kinase inhibitor target engagement in a cellular context.[9][10]

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • Desthiobiotin-ATP probe (ActivX)

  • DTT, Iodoacetamide

  • Trypsin

  • Streptavidin-agarose beads

  • LC-MS/MS instrumentation and software

Procedure:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1-4 hours).

  • Cell Lysis and Probe Labeling:

    • Harvest and wash the cells.

    • Lyse the cells in a suitable lysis buffer.

    • Treat the cell lysates with the desthiobiotin-ATP probe. The probe will covalently label the active site of kinases that are not occupied by the inhibitor.

  • Protein Digestion:

    • Reduce and alkylate the protein lysates.

    • Digest the proteins into peptides using trypsin.

  • Enrichment of Labeled Peptides:

    • Incubate the peptide mixture with streptavidin-agarose beads to enrich for the desthiobiotin-labeled peptides.

    • Wash the beads extensively to remove non-labeled peptides.

    • Elute the labeled peptides from the beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide samples by LC-MS/MS.

    • Identify and quantify the labeled peptides corresponding to different kinases.

  • Data Analysis:

    • Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle-treated control.

    • The reduction in the signal for a specific kinase peptide in the presence of the inhibitor indicates target engagement. Calculate the percentage of inhibition for each identified kinase.[9][10]

Conclusion

References

YKL-1-116 in the Landscape of Covalent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted cancer therapy, covalent kinase inhibitors have carved out a significant niche, offering durable target engagement and enhanced potency. Among these, YKL-1-116, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic agent. This guide provides a detailed comparison of this compound with other notable covalent kinase inhibitors targeting different kinase families, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound is a selective and covalent inhibitor of CDK7, a key regulator of transcription and the cell cycle.[1][2] It distinguishes itself by not targeting other closely related kinases such as CDK9, CDK12, or CDK13.[1][2] Preclinical studies have demonstrated that this compound is more potent than THZ1, another well-characterized covalent CDK7 inhibitor, against both wild-type and analog-sensitive CDK7.[1][2]

Comparative Analysis of Kinase Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity across the kinome. The following tables summarize the biochemical potency (IC50 values) of this compound and other prominent covalent kinase inhibitors against their primary targets and a selection of off-targets.

Table 1: Biochemical Potency and Selectivity of this compound

TargetThis compound IC50 (nM)
CDK7 7.6 [3][4]
CDK21,100[3][4]
CDK9>1,000[3][4]
CHK27.4[3][4]
FGR5.1[3][4]
HIPK4178[3][4]
PRKCQ4.9[3][4]
RET63.5[3][4]
SRC3.9[3][4]

Table 2: Comparative Biochemical Potency of Covalent Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
This compound CDK7 7.6 [3][4]
THZ1CDK7, CDK12, CDK133.2[5][6][7]
IbrutinibBTK0.5 - 1.5[8][9]
AcalabrutinibBTK5.1[8]
ZanubrutinibBTK0.094[9]
AfatinibEGFR, HER20.2 (EGFR Exon 19del), 14 (HER2)[10]
DacomitinibEGFR0.029 (H1819 cell line)[11]
NeratinibEGFR, HER292 (EGFR), 59 (HER2)[10]
OsimertinibEGFR (T790M)0.21 - 0.37[10]

Mechanism of Action: The CDK7 Signaling Pathway

CDK7 plays a dual role in fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for gene transcription.[12][13] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive the cell cycle.[12][14] this compound covalently binds to a cysteine residue (Cys312) in CDK7, thereby inhibiting both of these functions.[15]

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7_TFIIH CDK7 RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII Phosphorylation Gene_Transcription Gene Transcription RNAPII->Gene_Transcription CAK CAK Complex CDK7_CAK CDK7 CDKs CDK1, CDK2, CDK4, CDK6 CDK7_CAK->CDKs Phosphorylation Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression YKL1116 This compound YKL1116->CDK7_TFIIH Covalent Inhibition YKL1116->CDK7_CAK Covalent Inhibition

CDK7 signaling in transcription and cell cycle, inhibited by this compound.

Experimental Protocols

The characterization and comparison of covalent kinase inhibitors rely on a suite of robust experimental methodologies. Below are outlines of key assays used to generate the data presented in this guide.

In Vitro Kinase Assay (Radiometric)

This assay is a fundamental method for determining the direct inhibitory activity of a compound against a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

Generalized Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO. Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl₂, and other necessary components.

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and the diluted inhibitor or vehicle control.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

  • Termination and Detection: Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³³P]ATP, often using phosphocellulose filter plates.

  • Quantification: Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[16]

In_Vitro_Kinase_Assay_Workflow A Prepare Reagents (Inhibitor, Kinase, Substrate, [γ-³³P]ATP) B Combine Kinase, Substrate, and Inhibitor in Microplate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate C->D E Terminate Reaction and Separate Labeled Substrate D->E F Quantify Radioactivity E->F G Calculate IC50 F->G

Workflow for a radiometric in vitro kinase assay.
KiNativ™ Kinase Profiling

This chemical proteomics platform allows for the assessment of kinase inhibitor selectivity directly in a complex biological sample, such as a cell lysate.

Objective: To determine the selectivity profile of an inhibitor across a broad range of endogenous kinases.

Principle: The assay utilizes biotinylated ATP/ADP probes that covalently label a conserved lysine residue in the active site of kinases. The extent of labeling is inversely proportional to the binding of a competing inhibitor. The labeled peptides are then enriched and quantified by mass spectrometry.[17][18]

Generalized Protocol:

  • Cell Lysis and Lysate Preparation: Prepare cell lysates under conditions that preserve kinase activity.

  • Inhibitor Incubation: Treat the lysate with the test inhibitor at a specific concentration (e.g., 1 µM this compound) or a vehicle control.

  • Probe Labeling: Add the desthiobiotin-ATP/ADP probe to the lysate and incubate to allow for covalent labeling of kinase active sites not occupied by the inhibitor.

  • Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.

  • Enrichment: Enrich the biotinylated peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated sample to the control sample to determine the percent inhibition for each identified kinase.[17][19]

KiNativ_Workflow A Cell Lysate Preparation B Incubate with Inhibitor or Vehicle Control A->B C Label with Desthiobiotin-ATP/ADP Probe B->C D Tryptic Digestion C->D E Enrich Biotinylated Peptides D->E F LC-MS/MS Analysis E->F G Identify and Quantify Kinase Inhibition F->G

Generalized workflow for KiNativ™ kinase profiling.

Conclusion

This compound is a potent and selective covalent inhibitor of CDK7, demonstrating a distinct profile compared to other covalent kinase inhibitors targeting different kinase families. Its high selectivity for CDK7 over other CDKs makes it a valuable tool for dissecting the specific roles of this kinase in cancer biology. The comparative data and experimental methodologies presented in this guide provide a framework for researchers and drug development professionals to understand the positioning of this compound within the broader landscape of covalent kinase inhibitors and to design further investigations into its therapeutic potential. The continued development and characterization of highly selective covalent inhibitors like this compound are crucial for advancing the precision of targeted cancer therapies.

References

Validating YKL-1-116: A Comparative Guide to its On-Target Effects on CDK7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other relevant alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to facilitate a comprehensive understanding of its on-target effects.

Executive Summary

This compound is a significant tool for studying the specific roles of CDK7 in cellular processes due to its high selectivity. Unlike broader-spectrum inhibitors such as THZ1, this compound does not exhibit significant activity against CDK12 and CDK13, allowing for a more precise dissection of CDK7-dependent pathways.[1][2] Its covalent mechanism of action, targeting a non-catalytic cysteine (Cys312) in the CDK7 ATP-binding pocket, provides potent and durable inhibition.[3] This guide will delve into the experimental evidence validating these claims, offering a comparative analysis with other CDK7 inhibitors.

Data Presentation: Quantitative Comparison of CDK7 Inhibitors

The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other well-characterized CDK7 inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50, nM)

CompoundCDK7CDK2CDK9CDK12CDK13
This compound 7.6[4]1,100[5]>1,000[1]>1,000[1]>1,000[1]
THZ13.2 - 9.7[6]--Inhibits[3][6]Inhibits[3][6]
YKL-5-1249.7 - 53.5[3][6]1,300[3]3,020[3]No Inhibition[3]No Inhibition[3]
SY-136584[7]----

Table 2: Cellular Activity

CompoundCell Proliferation IC50 (cell line)Notes
This compound Minimal anti-proliferative effects alone[3]Synergizes with 5-FU or nutlin-3 to induce apoptosis[1][2]
THZ1Potent anti-proliferative effects[8]Effects are a combination of CDK7, CDK12, and CDK13 inhibition[3]
YKL-5-124Induces G1/S arrest[3]More potent anti-proliferative effects than this compound[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of a chemical probe.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of purified CDK7.

Protocol:

  • Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6]

  • Enzyme and Substrate Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex is used as the enzyme. A peptide substrate, such as Cdk7/9tide, is used for phosphorylation.[9]

  • Inhibitor Preparation: Prepare a serial dilution of this compound and control compounds in DMSO.

  • Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP (e.g., 10 µM).[9]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[9]

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay kit such as ADP-Glo™.[4]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

KiNativ™ Kinome Profiling

This activity-based protein profiling method assesses the selectivity of an inhibitor across the kinome in a cellular context.

Protocol:

  • Cell Lysate Preparation: Prepare lysates from cells of interest (e.g., Jurkat cells) that have been treated with this compound or a vehicle control.

  • Probe Labeling: Incubate the lysates with a desthiobiotin-ATP probe. This probe covalently labels the active site of ATP-binding proteins, including kinases.[10]

  • Enrichment: Use streptavidin affinity chromatography to enrich for the probe-labeled proteins.[10]

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Quantify the abundance of labeled peptides from each kinase to determine the percentage of inhibition by the compound. A significant reduction in the signal for a particular kinase in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging that target.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions to a range of temperatures in a PCR machine.[11]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of soluble target protein (CDK7) remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that it is binding to and stabilizing the target protein.

Mandatory Visualization

CDK7 Signaling Pathway and Point of Inhibition by this compound

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control (CAK Activity) TFIIH TFIIH Complex RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII P (Ser5/7) Transcription Gene Transcription RNAPII->Transcription CDK1 CDK1 CellCycle Cell Cycle Progression (G1/S Transition) CDK1->CellCycle CDK2 CDK2 CDK2->CellCycle CDK4_6 CDK4/6 CDK4_6->CellCycle CDK7 CDK7 CDK7->CDK1 P (T-loop) CDK7->CDK2 P (T-loop) CDK7->CDK4_6 P (T-loop) YKL_1_116 This compound YKL_1_116->CDK7 Covalent Inhibition (Cys312) Covalent_Inhibitor_Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_phenotypic Phenotypic Assays KinaseAssay In Vitro Kinase Assay (IC50 Determination) MassSpec Intact Protein Mass Spectrometry (Confirm Covalent Adduct) KinaseAssay->MassSpec KinomeProfiling KiNativ™ Kinome Profiling (Selectivity) CETSA Cellular Thermal Shift Assay (Target Engagement) KinomeProfiling->CETSA MutantRescue Cys312Ser Mutant Rescue (Confirm Covalent Site) CETSA->MutantRescue CellCycleAnalysis Cell Cycle Analysis (G1/S Arrest) WesternBlot Western Blot (Downstream Signaling) CellCycleAnalysis->WesternBlot Start This compound Start->KinaseAssay Start->KinomeProfiling Start->CellCycleAnalysis

References

YKL-1-116 in p53-Positive Cancer Cells: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the tumor suppressor protein p53 stands as a critical determinant of cell fate. For researchers and drug development professionals, understanding the efficacy of novel compounds in the context of p53 status is paramount. This guide provides a comparative analysis of YKL-1-116, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against other therapeutic alternatives in p53-positive cancer cells. Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer a comprehensive overview for laboratory and clinical research.

Mechanism of Action: this compound and the p53 Connection

This compound exerts its anticancer effects by selectively and covalently inhibiting CDK7.[1] CDK7 is a crucial component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. Inhibition of CDK7 by this compound disrupts these processes, leading to cell cycle arrest and apoptosis.

A key finding is that the activation of the p53 transcriptional program sensitizes cancer cells to CDK7 inhibitors like this compound.[2] In p53-positive (wild-type) cancer cells, p53-activating agents can induce a dependency on CDK7 for survival, creating a synthetic lethal interaction when combined with this compound.[2] This suggests that this compound may be particularly effective in tumors with intact p53 signaling.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound is best understood in comparison to other compounds that target p53 signaling or related pathways. This section presents a quantitative comparison of this compound and its alternatives in isogenic HCT116 human colon cancer cell lines, which differ only in their p53 status (p53+/+ for wild-type and p53-/- for knockout).

Table 1: Comparative IC50 Values in HCT116 Isogenic Cell Lines

CompoundTarget/MechanismHCT116 p53+/+ IC50 (µM)HCT116 p53-/- IC50 (µM)p53-Dependent Efficacy
This compound (in combination with p53 activation) CDK7 InhibitionPotentiatedLess PotentYes[2]
Nutlin-3a MDM2 Inhibition~1.6[3]Ineffective[4]Yes[3][4]
MK-1775 WEE1 InhibitionLess PotentMore PotentNo (Favors p53-deficient)[5][6]
5-Fluorouracil (5-FU) Thymidylate Synthase InhibitionPotentLess PotentYes[1]

Note: Specific IC50 values for this compound as a single agent in these isogenic lines were not explicitly found in the provided search results, but its efficacy is demonstrated to be significantly enhanced in p53+/+ cells upon p53 activation.

Synergistic Effects with p53-Activating Agents

This compound has demonstrated significant synergistic effects when combined with agents that activate the p53 pathway, such as the chemotherapeutic drug 5-fluorouracil (5-FU) and the MDM2 inhibitor Nutlin-3.[2][7] This synergy leads to enhanced cancer cell killing, particularly in p53-positive contexts.

Table 2: Synergistic Combinations with this compound in p53-Positive Cancer Cells

CombinationCancer Cell LineEffectSupporting Evidence
This compound + 5-FluorouracilHCT116 (p53+/+)Synergistic induction of apoptosis.[2]Combination leads to increased PARP cleavage, a marker of apoptosis.[2]
This compound + Nutlin-3HCT116 (p53+/+)Synergistic induction of cell death.[2]Switches cell fate from division arrest to death upon p53 stabilization by Nutlin-3.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

YKL_1_116_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 p53 Sensitization YKL This compound CDK7 CDK7 YKL->CDK7 Inhibits Transcription Transcription CDK7->Transcription Disrupts CellCycle Cell Cycle Progression CDK7->CellCycle Arrests Apoptosis Apoptosis Transcription->Apoptosis CellCycle->Apoptosis p53_activator p53 Activator (e.g., 5-FU, Nutlin-3) p53 p53 p53_activator->p53 Activates p53->CDK7 Creates Dependency p53->Apoptosis Induces

Caption: Mechanism of this compound and sensitization by p53 activation.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed HCT116 p53+/+ and p53-/- cells treatment Treat with this compound, Alternatives, and Combinations start->treatment incubation Incubate for specified duration (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (MTT / CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle analysis Data Analysis: - IC50 Calculation - Synergy Analysis (CI) - Flow Cytometry viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General experimental workflow for compound efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and its alternatives.

Cell Culture
  • Cell Line: HCT116 (p53+/+ and p53-/-) human colorectal carcinoma cells.

  • Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Subculturing: Cells are passaged at 70-90% confluency using 0.25% Trypsin-EDTA.[8]

Cell Viability Assay (MTT Assay)
  • Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[9]

  • Treatment: Treat cells with varying concentrations of this compound or alternative compounds for 48-72 hours.[1][9]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Remove the supernatant and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with the compounds of interest for the desired time (e.g., 24-48 hours).[10]

  • Cell Collection: Collect both adherent and floating cells, wash with cold PBS.[10]

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.[10]

Cell Cycle Analysis
  • Seeding and Treatment: Plate HCT116 cells and treat with compounds for a specified duration (e.g., 24 hours).[9]

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[9]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9]

Conclusion

This compound emerges as a promising therapeutic agent for p53-positive cancers, particularly when used in combination with p53-activating therapies. Its mechanism of inducing synthetic lethality in the context of an active p53 pathway provides a clear rationale for its development. In contrast, alternatives like MDM2 inhibitors also show p53-dependent efficacy, while WEE1 inhibitors appear more effective in p53-deficient settings. The provided data and protocols offer a solid foundation for researchers to further investigate and compare the potential of this compound in the ever-evolving field of precision oncology.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of YKL-1-116, a selective and covalent inhibitor of Cdk7.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in accordance with its Safety Data Sheet (SDS) and standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound in its solid form should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

As this compound is a research chemical with limited publicly available disposal information, it must be treated as hazardous chemical waste. The following steps outline a general procedure for its safe disposal. Note: Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "this compound and related contaminated materials."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal of Unused Solid this compound:

    • Carefully transfer any unused or expired solid this compound into the designated, sealed waste container.

    • Avoid generating dust during the transfer.

  • Disposal of Solutions Containing this compound:

    • Aqueous and solvent-based solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.

  • Disposal of Contaminated Labware:

    • All labware (e.g., vials, pipette tips, gloves) that has come into contact with this compound should be considered contaminated.

    • Place all contaminated disposable items in the designated solid waste container for this compound.

    • Non-disposable glassware should be decontaminated using an appropriate solvent (e.g., ethanol, DMSO) to rinse the glassware. The rinsate must be collected as hazardous waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.

    • Follow the storage temperature guidelines for the compound to ensure stability until disposal.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and final disposal of the this compound waste by a licensed hazardous waste disposal contractor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily related to its storage and chemical properties.[1][2][3]

PropertyValue
Molecular Formula C34H38N8O3
Molecular Weight 606.72 g/mol
Appearance White to off-white solid
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (Solvent) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the disposal procedure outlined above is based on standard best practices for chemical laboratory waste management. The core principle is the containment and segregation of the chemical waste for disposal by certified professionals.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste: - Solid - Liquid - Contaminated Labware ppe->segregate label_container Label Waste Container Clearly segregate->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides crucial safety protocols and operational plans for the handling and disposal of YKL-1-116, a selective and covalent CDK7 inhibitor. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

This compound is a potent compound requiring careful handling to prevent exposure.[1][2][3] The following information outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk. This guidance is based on general safety protocols for hazardous chemicals and should be supplemented by a risk assessment specific to the experimental procedures being performed.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Use in a well-ventilated area or under a fume hood.A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.

  • Preparation :

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Verify that a chemical fume hood is available and functioning properly.

    • Prepare all required equipment and reagents in advance to minimize movement and potential for spills.

  • Weighing and Reconstitution :

    • Handle the solid form of this compound within a chemical fume hood to avoid inhalation of any airborne particles.

    • Use appropriate tools for weighing, such as a microbalance with a draft shield.

    • When reconstituting the compound, add the solvent slowly and carefully to the vial to prevent splashing.

  • Experimental Use :

    • All procedures involving this compound, including cell culture treatment and biochemical assays, should be conducted within a certified biological safety cabinet or chemical fume hood.

    • Avoid direct contact with the compound. Use disposable tips and other equipment to handle solutions.

  • Post-Handling :

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove PPE in the designated area, avoiding cross-contamination. Dispose of gloves and other disposable items as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with this compound, including empty vials, pipette tips, and gloves, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Decontamination : All non-disposable equipment should be thoroughly decontaminated according to established laboratory procedures for hazardous chemicals.

  • Waste Pickup : Follow your institution's guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on waste pickup and disposal.

This compound Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_equip Prepare Equipment prep_hood->prep_equip handle_weigh Weighing (in hood) prep_equip->handle_weigh Proceed to Handling handle_recon Reconstitution handle_weigh->handle_recon handle_exp Experimental Use handle_recon->handle_exp post_decon Decontaminate Surfaces handle_exp->post_decon Proceed to Post-Handling post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_solid Solid Waste disp_liquid Liquid Waste disp_pickup EHS Pickup disp_solid->disp_pickup disp_liquid->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.